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  • Product: Methyl 5-bromo-4-chloro-2-nitrobenzoate
  • CAS: 1820703-50-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 5-bromo-4-chloro-2-nitrobenzoate: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 5-bromo-4-chloro-2-nitrobenzoate is a halogenated and nitrated aromatic compound with significant potential as a versatile building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-4-chloro-2-nitrobenzoate is a halogenated and nitrated aromatic compound with significant potential as a versatile building block in organic synthesis. Its polysubstituted benzene ring, featuring an ester, a nitro group, and two different halogens, offers multiple reaction sites for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group, combined with the directing effects of the halogen substituents, governs its reactivity and makes it a subject of interest for creating novel compounds with specific electronic and steric properties. This guide provides a comprehensive overview of its chemical structure, predicted properties, a plausible synthetic route, and its potential applications.

Chemical Structure and Identification

The chemical structure of Methyl 5-bromo-4-chloro-2-nitrobenzoate is characterized by a benzene ring substituted with a methyl ester group at position 1, a nitro group at position 2, a chlorine atom at position 4, and a bromine atom at position 5.

Diagram: Chemical Structure of Methyl 5-bromo-4-chloro-2-nitrobenzoate

Caption: Chemical structure of Methyl 5-bromo-4-chloro-2-nitrobenzoate.

Identifier Value
IUPAC Name Methyl 5-bromo-4-chloro-2-nitrobenzoate
Molecular Formula C₈H₅BrClNO₄
Molecular Weight 294.49 g/mol
CAS Number Not available. The precursor acid, 5-bromo-4-chloro-2-nitrobenzoic acid, has the CAS number 392319-07-2.

Predicted Physicochemical Properties

Property Predicted Value for Methyl 5-bromo-4-chloro-2-nitrobenzoate Notes and Comparative Data
Physical State Solid, likely a crystalline powder.Similar substituted nitrobenzoates are typically solids at room temperature.
Color Off-white to pale yellow.The nitro-aromatic chromophore often imparts a yellowish color.
Melting Point Expected to be in the range of 80-120 °C.The melting point will be influenced by the substitution pattern, which affects crystal lattice packing. For instance, Methyl 2-Bromo-4-nitrobenzoate has a melting point of 84°C.
Solubility Sparingly soluble in water, soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane).The presence of the methyl ester group and the aromatic ring suggests good solubility in organic solvents.
Boiling Point > 300 °C (with decomposition).High boiling points are characteristic of such substituted aromatic compounds.

Synthesis Pathway

A plausible and efficient synthesis of Methyl 5-bromo-4-chloro-2-nitrobenzoate involves a two-step process starting from a suitable precursor: the nitration of a di-substituted benzoic acid followed by esterification. A more direct and regioselective approach begins with the commercially available 5-bromo-4-chloro-2-nitrobenzoic acid.

Diagram: Proposed Synthesis Workflow

Synthesis_Workflow start 5-Bromo-4-chloro-2-nitrobenzoic Acid esterification Fischer Esterification start->esterification reagents Methanol (CH₃OH) Strong Acid Catalyst (e.g., H₂SO₄) reagents->esterification workup Reaction Work-up (Neutralization, Extraction) esterification->workup purification Purification (Recrystallization or Chromatography) workup->purification product Methyl 5-bromo-4-chloro-2-nitrobenzoate purification->product

Caption: Proposed workflow for the synthesis of Methyl 5-bromo-4-chloro-2-nitrobenzoate.

Step-by-Step Experimental Protocol: Fischer Esterification

This protocol is based on established methods for the esterification of substituted nitrobenzoic acids.[2][3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-4-chloro-2-nitrobenzoic acid (1.0 equivalent) in an excess of anhydrous methanol (20-30 equivalents).

  • Catalyst Addition: With continuous stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the mixture into a beaker containing ice-water.

    • Neutralize the excess acid by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) or by column chromatography on silica gel to yield pure Methyl 5-bromo-4-chloro-2-nitrobenzoate.

Spectroscopic Analysis (Predicted)

The structural confirmation of the synthesized Methyl 5-bromo-4-chloro-2-nitrobenzoate would rely on standard spectroscopic techniques. The following are predicted spectral data based on the analysis of similar compounds.[4][5]

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region and one signal for the methyl ester protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 8.0 - 8.2Singlet1HAromatic proton ortho to the nitro group (H-3)
~ 7.8 - 8.0Singlet1HAromatic proton ortho to the ester group (H-6)
~ 3.9 - 4.1Singlet3HMethyl ester protons (-OCH₃)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide detailed information about the carbon skeleton.[4]

Predicted Chemical Shift (δ, ppm) Assignment
~ 164 - 166Carbonyl carbon of the ester (C=O)
~ 148 - 152Aromatic carbon attached to the nitro group (C-2)
~ 135 - 140Aromatic carbons attached to halogens (C-4, C-5)
~ 125 - 135Other aromatic carbons (C-1, C-3, C-6)
~ 53 - 55Methyl carbon of the ester (-OCH₃)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibration Functional Group
~ 3100 - 3000C-H stretchAromatic
~ 1730 - 1715C=O stretchEster
~ 1550 - 1530 and 1350 - 1330N-O asymmetric and symmetric stretchNitro group
~ 1250 - 1200C-O stretchEster
~ 800 - 600C-Cl and C-Br stretchHalogens

Reactivity and Potential Applications

The reactivity of Methyl 5-bromo-4-chloro-2-nitrobenzoate is dictated by its functional groups. The nitro group is a strong deactivator for electrophilic aromatic substitution but an activator for nucleophilic aromatic substitution (SNA_r).[6][7] The bromine and chlorine atoms can be displaced by strong nucleophiles, with the position activated by the ortho/para nitro group being more susceptible. The ester group can be hydrolyzed back to the carboxylic acid or converted to other functional groups like amides.

This compound is a valuable intermediate for:

  • Drug Discovery: As a scaffold for the synthesis of novel heterocyclic compounds with potential biological activities. The nitro group can be reduced to an amine, which is a common functional group in many pharmaceuticals.

  • Agrochemicals: As a starting material for the synthesis of new pesticides and herbicides.

  • Materials Science: For the creation of dyes, polymers, and other functional materials where the electronic properties of the substituted benzene ring can be exploited.

Safety and Handling

Methyl 5-bromo-4-chloro-2-nitrobenzoate should be handled with care in a well-ventilated laboratory fume hood. As with many nitroaromatic compounds, it is expected to be an irritant to the skin, eyes, and respiratory system.[8] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It should be stored in a cool, dry place away from strong oxidizing agents. For detailed safety information, a material safety data sheet (MSDS) for a closely related compound should be consulted.[8]

Conclusion

Methyl 5-bromo-4-chloro-2-nitrobenzoate represents a highly functionalized and promising building block for synthetic chemistry. While direct experimental data for this specific regioisomer is limited, its chemical properties and reactivity can be reliably predicted from its structure and comparison with related compounds. The synthetic pathway via esterification of the corresponding carboxylic acid is straightforward and scalable. The diverse reactivity of its functional groups opens up numerous possibilities for its application in the development of new pharmaceuticals, agrochemicals, and advanced materials. Further research into the synthesis and reactivity of this compound is warranted to fully explore its potential in various scientific and industrial fields.

References

  • BenchChem. (2025). 13C NMR Analysis of Substituted Nitrobenzoates: An In-depth Technical Guide. BenchChem.
  • BuyersGuideChem. (n.d.). Methyl 4-bromo-5-chloro-2-nitrobenzoate | 1416374-90-7. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal and spectroscopic characterization of Mg(II) complexes of nitro-substituted benzoic acids. Retrieved from [Link]

  • MDPI. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Retrieved from [Link]

  • Scribd. (n.d.). IR Spectrum Analysis of Methyl m-Nitrobenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-chloro-2-nitrobenzoate. Retrieved from [Link]

  • Cram. (2020). Analysis Of Meta-Methyl Nitrobenzoate. Retrieved from [Link]

  • Synthesis of methyl 5-chloro-2-nitrobenzoate. (n.d.). Retrieved from [Link]

  • Preparation of 5-bromo-2-chloro-3-nitrobenzoic acid methyl ester (intermediate). (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • WIPO Patentscope. (2023). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Esterification of 5-Methyl-2-nitrobenzoic Acid. BenchChem.
  • ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.). QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action. Retrieved from [Link]

  • Surya Life Sciences Ltd. (n.d.). 5-Bromo-2-Chlorobenzoic Acid. Retrieved from [Link]

  • BenchChem. (2025).
  • MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • ResearchGate. (2025). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study. Retrieved from [Link]

  • ATB. (n.d.). Methyl2-chloro-5-nitrobenzoate. Retrieved from [Link]

Sources

Exploratory

The Strategic Utilization of Methyl 5-bromo-4-chloro-2-nitrobenzoate in Modern Medicinal Chemistry: A Masterclass in Orthogonal Reactivity

Executive Summary Methyl 5-bromo-4-chloro-2-nitrobenzoate (CAS: 1820703-50-1) is a highly functionalized aromatic building block that serves as a cornerstone in modern medicinal chemistry. Featuring four distinct, orthog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-bromo-4-chloro-2-nitrobenzoate (CAS: 1820703-50-1) is a highly functionalized aromatic building block that serves as a cornerstone in modern medicinal chemistry. Featuring four distinct, orthogonally reactive functional groups—a methyl ester, a nitro group, a chlorine atom, and a bromine atom—this molecule offers unparalleled chemoselectivity for the divergent synthesis of complex heterocyclic scaffolds[1]. This whitepaper provides an in-depth technical guide on leveraging the orthogonal reactivity of this intermediate to construct high-value pharmacophores, such as quinazolines and benzimidazoles, which are frequently utilized in the development of kinase inhibitors and STING agonists[2].

Structural Analysis & The Causality of Reactivity

The synthetic utility of Methyl 5-bromo-4-chloro-2-nitrobenzoate is governed by the distinct electronic and steric environments of its substituents. Understanding the causality behind these reactivity differences is critical for designing successful, self-validating synthetic routes[3].

  • C5-Bromo Group: This is the most reactive site on the aromatic ring. The carbon-bromine (C-Br) bond has a relatively low bond dissociation energy (~68 kcal/mol), making it highly susceptible to oxidative addition by Palladium(0) species in cross-coupling reactions[4]. Furthermore, the C5 position is located para to the strongly electron-withdrawing nitro group, which stabilizes the Meisenheimer complex, making the bromine highly activated for Nucleophilic Aromatic Substitution (SNAr)[3].

  • C4-Chloro Group: The carbon-chlorine (C-Cl) bond is significantly stronger (~81 kcal/mol), rendering it largely inert under mild Palladium-catalyzed conditions[4]. Because it is meta to the nitro group, it lacks the strong resonance activation required for facile SNAr, allowing chemists to functionalize the C5 position chemoselectively while leaving the C4-chloro group intact for late-stage modification.

  • C2-Nitro Group: The nitro group serves a dual purpose: it activates the ring for SNAr and acts as a masked amine. Upon reduction, it provides a nucleophilic aniline handle for subsequent cyclization[5].

  • C1-Methyl Ester: An electrophilic center that is primed for intramolecular annulation with the C2-amine, facilitating the rapid construction of fused bicyclic systems[1].

Quantitative Reactivity Parameters

To effectively plan synthetic routes, the quantitative differences in bond strengths and electronic effects must be compared.

Table 1: Quantitative Reactivity Parameters of Halogenated Nitrobenzoates

ParameterC5-Bromo PositionC4-Chloro PositionCausality / Synthetic Implication
Bond Dissociation Energy (BDE) ~68 kcal/mol~81 kcal/molC-Br undergoes oxidative addition much faster than C-Cl[4].
Position Relative to Nitro Group ParaMetaPara position stabilizes negative charge in SNAr transition states[3].
Hammett Constant ( σp​ / σm​ ) σp​=0.78 (Nitro) σm​=0.71 (Nitro)Stronger electron-withdrawing effect at the para (C5) position.
Primary Reaction Pathway Suzuki/Buchwald-Hartwig, SNArLate-stage SNAr or harsh Pd-couplingEnables orthogonal, sequential functionalization of the aromatic ring.

Mechanistic Pathways & Visualizations

The following diagrams illustrate the logical divergence of the molecule's reactive sites and a standard synthetic workflow utilized in drug discovery.

ReactivityMap Core Methyl 5-bromo-4-chloro- 2-nitrobenzoate C5_Br C5-Bromo Group (Pd-Coupling / SNAr) Core->C5_Br Highly Reactive C4_Cl C4-Chloro Group (Late-Stage Functionalization) Core->C4_Cl Moderately Reactive C2_NO2 C2-Nitro Group (Reduction to Amine) Core->C2_NO2 Reducible C1_Ester C1-Methyl Ester (Saponification / Annulation) Core->C1_Ester Electrophilic

Fig 1: Orthogonal reactivity map of Methyl 5-bromo-4-chloro-2-nitrobenzoate.

SyntheticWorkflow Step1 Starting Material (Nitrobenzoate) Step2 Suzuki Coupling (C5-Aryl) Step1->Step2 Pd(dppf)Cl2 Ar-B(OH)2 Step3 Béchamp Reduction (C2-Amine) Step2->Step3 Fe, NH4Cl 80°C Step4 Cyclization (Quinazolinone) Step3->Step4 Formamidine Acetate

Fig 2: Three-step synthetic workflow from the nitrobenzoate core to a quinazolinone.

Core Synthetic Workflows & Experimental Protocols

The following protocols detail a self-validating system for the sequential functionalization of Methyl 5-bromo-4-chloro-2-nitrobenzoate. The causality behind each reagent choice is explicitly defined to ensure scientific integrity and reproducibility.

Workflow A: Chemoselective Suzuki-Miyaura Coupling at C5

Objective: To couple an aryl boronic acid exclusively at the C5 position while preserving the C4-chloro group. Protocol:

  • Charge a flame-dried flask with Methyl 5-bromo-4-chloro-2-nitrobenzoate (1.0 eq), an aryl boronic acid (1.1 eq), and K₂CO₃ (2.0 eq).

  • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Add the catalyst Pd(dppf)Cl₂ (0.05 eq). Purge the system with N₂ for 10 minutes.

  • Heat the reaction mixture to 80°C for 4-6 hours. Monitor complete consumption of the starting material by LC-MS.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Causality & Expertise: The choice of Pd(dppf)Cl₂ and a mild base (K₂CO₃) at a strictly controlled temperature of 80°C is deliberate. The bulky dppf ligand and mild conditions exploit the ~13 kcal/mol BDE difference between C-Br and C-Cl, ensuring oxidative addition occurs exclusively at the C5-bromo position[4]. Exceeding 90°C or using stronger bases (e.g., Cs₂CO₃) risks competitive activation of the C4-chloro bond.

Workflow B: Chemoselective Nitro Reduction (Béchamp Reduction)

Objective: To reduce the C2-nitro group to an aniline without causing hydrodehalogenation of the C4-chloro group. Protocol:

  • Dissolve the C5-functionalized intermediate (1.0 eq) in a mixture of EtOH and H₂O (3:1 v/v).

  • Add Iron (Fe) powder (5.0 eq) and Ammonium Chloride (NH₄Cl) (2.0 eq).

  • Vigorously stir the suspension at 80°C for 2 hours.

  • Filter the hot mixture through a pad of Celite to remove iron oxides, washing with hot EtOAc.

  • Concentrate the filtrate and extract with EtOAc/H₂O. Dry the organic layer to yield the C2-aniline intermediate.

Causality & Expertise: A common pitfall in nitro reduction is the use of Palladium on Carbon (Pd/C) with Hydrogen gas. While effective for nitro groups, Pd/C is notorious for catalyzing the hydrodehalogenation of aryl chlorides[5]. The Béchamp reduction (Fe/NH₄Cl) operates via a single-electron transfer mechanism that is entirely orthogonal to carbon-halogen bond activation, ensuring the C4-chloro group remains perfectly intact for downstream applications[5].

Workflow C: Annulation to a Quinazolinone Scaffold

Objective: To cyclize the C2-aniline and C1-methyl ester into a biologically active quinazolinone core. Protocol:

  • Dissolve the aniline intermediate (1.0 eq) in absolute ethanol.

  • Add Formamidine acetate (3.0 eq).

  • Reflux the mixture (approx. 85°C) for 12 hours.

  • Cool the reaction to room temperature. The desired quinazolinone typically precipitates from the solution.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

Causality & Expertise: Formamidine acetate acts as both a carbon source and an ammonia equivalent. The nucleophilic C2-aniline attacks the formamidine, forming an amidine intermediate. The basicity of the acetate anion then facilitates the intramolecular nucleophilic acyl substitution at the C1-methyl ester, driving the thermodynamically favorable formation of the aromatic quinazolinone ring[1].

Applications in Target-Directed Drug Discovery

The scaffolds generated from Methyl 5-bromo-4-chloro-2-nitrobenzoate are highly prized in oncology and immunology. For instance, heavily substituted heterocyclic cores are the defining structural motif of STING (Stimulator of Interferon Genes) agonists, which require precise spatial dimensions and halogen bonding to stabilize the hSTING protein[2]. Furthermore, the retained C4-chloro group in the final quinazolinone or benzimidazole can be utilized for late-stage Buchwald-Hartwig aminations to introduce solubilizing piperazine or morpholine groups, a standard tactic in optimizing the pharmacokinetic profiles of kinase inhibitors[1].

References

  • Zheng, M., et al. "Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Dutov, M. D., et al. "Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution." Mendeleev Communications, ResearchGate. URL:[Link]

  • Formenti, D., et al. "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts." Chemical Reviews, ACS Publications. URL: [Link]

Sources

Foundational

Methyl 5-bromo-4-chloro-2-nitrobenzoate as a pharmaceutical intermediate

An In-depth Technical Guide to Methyl 5-bromo-4-chloro-2-nitrobenzoate: Synthesis, Characterization, and Application as a Pharmaceutical Intermediate Abstract Methyl 5-bromo-4-chloro-2-nitrobenzoate is a polysubstituted...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 5-bromo-4-chloro-2-nitrobenzoate: Synthesis, Characterization, and Application as a Pharmaceutical Intermediate

Abstract

Methyl 5-bromo-4-chloro-2-nitrobenzoate is a polysubstituted aromatic compound of significant interest in medicinal chemistry. Its unique arrangement of electron-withdrawing and directing groups, coupled with multiple reactive sites, makes it a versatile scaffold for the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of this intermediate, designed for researchers and professionals in drug development. We will explore its physicochemical properties, delineate a logical and detailed synthetic pathway with mechanistic insights, discuss its chemical reactivity for further derivatization, and outline standard protocols for its analytical characterization and safe handling.

Physicochemical and Structural Profile

Methyl 5-bromo-4-chloro-2-nitrobenzoate is a solid at room temperature. The structure is characterized by a benzene ring substituted with a methyl ester, a nitro group, a bromine atom, and a chlorine atom. The ortho-nitro group has a significant steric and electronic influence on the adjacent methyl ester, while the halogen substituents provide key reactive handles for cross-coupling and nucleophilic substitution reactions.

PropertyValueSource
IUPAC Name methyl 5-bromo-4-chloro-2-nitrobenzoateN/A
CAS Number 1820703-50-1[1]
Molecular Formula C₈H₅BrClNO₄Calculated
Molecular Weight 294.49 g/mol Calculated
Appearance White to light yellow solid (predicted)
Melting Point 48-52 °C (for analogous Methyl 5-chloro-2-nitrobenzoate)[2][3]
Solubility Soluble in organic solvents like methanol, ethyl acetate, DMF[2][4]

Synthesis and Mechanistic Considerations

The synthesis of Methyl 5-bromo-4-chloro-2-nitrobenzoate is not widely reported in standard literature, necessitating a rational design based on established organic chemistry principles. A robust pathway involves the nitration of a suitable precursor followed by esterification. The chosen starting material and reaction conditions are critical for achieving high regioselectivity and yield.

Proposed Synthetic Pathway

The most logical synthetic route begins with the nitration of 3-bromo-4-chlorobenzoic acid, a commercially available starting material. The carboxylic acid group is a meta-director, while the chloro and bromo groups are ortho-, para-directing. The position ortho to the carboxylic acid and flanked by the two halogens is sterically hindered. Therefore, the nitro group is directed to the position ortho to the carboxylic acid and meta to the halogens. The resulting 5-bromo-4-chloro-2-nitrobenzoic acid is then converted to its methyl ester via Fischer esterification.

G start 3-Bromo-4-chlorobenzoic Acid intermediate 5-Bromo-4-chloro-2-nitrobenzoic Acid start->intermediate Nitration (HNO₃, H₂SO₄) product Methyl 5-bromo-4-chloro-2-nitrobenzoate intermediate->product Esterification (CH₃OH, H₂SO₄ cat.) G A Setup & Cooling (Precursor in H₂SO₄, 0-5 °C) B Nitrating Mixture Addition (HNO₃/H₂SO₄, <10 °C) A->B Step 1 C Reaction & Monitoring (Stir at RT, TLC check) B->C D Quenching on Ice & Filtration C->D Yields Acid E Esterification Setup (Intermediate in CH₃OH, H⁺ cat.) D->E Step 2 F Reflux (4-6 hours) E->F G Solvent Removal & Extraction F->G H Purification (Recrystallization) G->H I Final Product (Characterization) H->I G center Methyl 5-bromo-4-chloro-2-nitrobenzoate amine Corresponding Aniline center->amine Reduction (e.g., SnCl₂) acid Corresponding Carboxylic Acid center->acid Hydrolysis (e.g., LiOH) suzuki Aryl/Vinyl Substituted Product center->suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) buchwald N-Arylated Amine/Amide center->buchwald Buchwald-Hartwig Amination (R₂NH, Pd cat.) snar Alkoxy/Amino Substituted Product center->snar SₙAr (e.g., NaOMe)

Sources

Exploratory

Reactivity Profile of Halogenated Nitrobenzoate Esters: A Technical Guide for Advanced Organic Synthesis

Executive Summary Halogenated nitrobenzoate esters are highly versatile, multi-functional building blocks utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced mat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated nitrobenzoate esters are highly versatile, multi-functional building blocks utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials[1]. The unique reactivity of these scaffolds is governed by a delicate "push-pull" electronic environment. The synergistic electron-withdrawing effects of the nitro (-NO₂) and ester (-COOR) groups drastically lower the electron density of the aromatic ring, enabling precise, orthogonal functionalization.

This whitepaper provides an in-depth analysis of the reactivity profile of halogenated nitrobenzoate esters, exploring the causality behind Nucleophilic Aromatic Substitution (SNAr), chemoselective reductions, and transition-metal cross-coupling.

Structural Causality: The Triad of Reactivity

The synthetic utility of halogenated nitrobenzoate esters stems from the orthogonal reactivity of their three primary functional groups:

  • The Halogen (F, Cl, Br, I): Serves as a leaving group for SNAr or as an oxidative addition site for transition-metal catalysis.

  • The Nitro Group (-NO₂): Acts as a powerful electron-withdrawing group (EWG) to activate the ring, and serves as a masked amine that can be revealed via reduction.

  • The Ester Group (-COOR): Provides additional ring activation and acts as a protecting group for the benzoic acid core, susceptible to controlled hydrolysis or transesterification.

Reactivity_Map Core Halogenated Nitrobenzoate Halogen (F, Cl, Br, I) Nitro (-NO2) Ester (-COOR) SNAr SNAr (Nucleophilic Attack) Core->SNAr F, Cl CrossCoupling Cross-Coupling (Pd-Catalyzed) Core->CrossCoupling Br, I, Cl Reduction Reduction (to Aniline) Core->Reduction Chemoselective Hydrolysis Hydrolysis (to Benzoic Acid) Core->Hydrolysis Acid/Base

Caption: Reactivity map of halogenated nitrobenzoate esters by functional group.

Nucleophilic Aromatic Substitution (SNAr) Dynamics

Mechanistic Causality

The SNAr reaction is the most heavily utilized transformation for these scaffolds[2]. For a successful SNAr, the aromatic ring must be severely electron-deficient. When the -NO₂ and -COOR groups are positioned ortho or para to the halogen, they stabilize the anionic intermediate (the Meisenheimer complex) through resonance.

Counterintuitively to aliphatic nucleophilic substitution (SN2), fluorine is the optimal leaving group for SNAr , vastly outperforming chlorine, bromine, and iodine. This is because the rate-determining step in SNAr is the initial nucleophilic attack to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine's extreme electronegativity maximizes the electrophilicity of the ipso-carbon via the inductive effect, drastically lowering the activation energy for nucleophilic attack.

SNAr_Mechanism A Halogenated Nitrobenzoate C Meisenheimer Complex (Anionic) A->C Nucleophilic Attack (Rate Determining) B Nucleophile (e.g., Amine) B->C D Substituted Product C->D Elimination (Fast) E Halide Leaving Group C->E

Caption: SNAr mechanism showing Meisenheimer complex formation and halide elimination.

Self-Validating Protocol: Continuous-Flow SNAr of Methyl 4-fluoro-3-nitrobenzoate

Continuous-flow chemistry is highly effective for SNAr reactions, offering superior heat transfer and safety profiles compared to batch reactions[3].

Objective: Synthesize an advanced aminobenzoate intermediate via SNAr using a primary amine. Validation Metric: Complete disappearance of the starting material mass and emergence of the product mass minus HF (Δm = -20 Da for amine addition).

  • System Setup: Equip a continuous-flow reactor (e.g., FlowSyn or a custom 3D-printed polypropylene column) with two syringe pumps (Pump A and Pump B) connected to a T-mixer, leading into a heated reactor coil (150 °C).

  • Reagent Preparation:

    • Solution A: Dissolve Methyl 4-fluoro-3-nitrobenzoate (1.0 M) and N,N-Diisopropylethylamine (DIPEA, 1.2 M) in anhydrous DMF.

    • Solution B: Dissolve the target primary amine (1.2 M) in anhydrous DMF.

  • Execution: Pump Solution A and Solution B at equal flow rates (e.g., 0.16 mL/min) through the T-mixer into the 150 °C reactor coil. Ensure the residence time is optimized (typically 10–20 minutes).

  • In-Process Control (IPC): Collect an aliquot of the output stream. Run LC-MS analysis. The chromatogram must show <1% of the starting mass (m/z 199.14) and a dominant peak for the substituted product.

  • Workup: Collect the steady-state output in a flask containing saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Chemoselective Nitro Reduction

Mechanistic Causality

Reducing the nitro group to an aniline without triggering reductive dehalogenation (especially of Cl, Br, or I) or reducing the ester is a critical challenge in multi-step synthesis. Standard hydrogenation using Palladium on Carbon (Pd/C) with H₂ gas often results in hydrodehalogenation because Pd(0) readily undergoes oxidative addition into the C-X bond.

To achieve chemoselectivity, one must utilize reagents that operate via Single Electron Transfer (SET) or specific hydride transfer mechanisms that favor the highly polarized N-O bonds over the C-X bonds. Iron-based catalysts or polymer-supported formate transfer hydrogenation are highly effective[4][5].

Quantitative Data: Chemoselectivity of Reducing Agents
Reducing AgentMechanismNitro Reduction YieldDehalogenation RiskEster Reduction
Pd/C, H₂ Surface Hydrogenation>95%High (Cl, Br, I)No
Fe, NH₄Cl / EtOH Single Electron Transfer85–95%NoneNo
Fe(III) / Silane Catalytic Hydrosilylation~90%NoneNo
Polymer-Supported Formate Transfer Hydrogenation71–77%NoneNo
LiAlH₄ Hydride TransferComplexNoneYes (to Alcohol)
Self-Validating Protocol: Iron-Catalyzed Chemoselective Nitro Reduction

This protocol utilizes a bench-stable Iron(III) catalyst and a silane to achieve precise nitro reduction without dehalogenation[4].

Objective: Reduce ethyl 2-chloro-5-nitrobenzoate to ethyl 5-amino-2-chlorobenzoate. Validation Metric: Retention of the chlorine isotope pattern (3:1 ratio for ³⁵Cl:³⁷Cl) in the MS spectra of the product.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert nitrogen atmosphere, add ethyl 2-chloro-5-nitrobenzoate (1.0 equiv, 0.6 mmol) and the Fe(III) amine-bis(phenolate) catalyst (2 mol%, 0.012 mmol).

  • Reagent Addition: Add 0.6 mL of anhydrous solvent (e.g., THF or Toluene). Slowly introduce phenylsilane (PhSiH₃, 2.0 equiv) via syringe.

  • Execution: Heat the reaction mixture to 80 °C and stir for 4 hours. The color will shift as the active iron-hydride species is generated and consumed.

  • Validation (IPC): Pull a 10 µL sample, dilute in MeCN, and analyze via GC-MS. Confirm the disappearance of the nitro peak and the appearance of the amine peak. The mass spectrum of the product must display the characteristic M and M+2 peaks in a 3:1 ratio, proving the C-Cl bond remains intact.

  • Workup: Quench the reaction with 1M NaOH (aq) to hydrolyze the silyl-amines, extract with dichloromethane, dry, and purify via silica gel chromatography.

Transition-Metal Catalyzed Cross-Coupling

When the halogenated nitrobenzoate contains a Bromine or Iodine atom (and in some cases, Chlorine), the C-X bond becomes a prime target for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig).

Strategic Causality: A major synthetic pitfall is competitive SNAr during cross-coupling. Because the nitro and ester groups highly activate the ring, the basic conditions required for Suzuki coupling (e.g., Na₂CO₃, KOH) or the nucleophilic coupling partners themselves can attack the halogenated position via SNAr instead of the desired oxidative addition pathway. To mitigate this, chemists must use weak, non-nucleophilic bases (like Cs₂CO₃ or K₃PO₄) and bulky, electron-rich phosphine ligands (e.g., XPhos or BrettPhos) that accelerate the oxidative addition and reductive elimination steps of the Pd-catalytic cycle, outcompeting the background SNAr reaction.

Ester Manipulation: Hydrolysis and Transesterification

The ester moiety (-COOR) provides a handle for late-stage functionalization. However, the hydrolysis of highly activated halogenated nitrobenzoates (e.g., methyl 4-fluoro-3-nitrobenzoate) requires extreme caution.

Causality of Side Reactions: Subjecting a fluoro-nitrobenzoate to standard basic hydrolysis (e.g., excess NaOH in MeOH/H₂O) will not only hydrolyze the ester but the hydroxide ion will also act as a nucleophile, displacing the fluorine via SNAr to yield the 4-hydroxy-3-nitrobenzoic acid.

Solution: To isolate the intact halogenated benzoic acid, one must employ acidic hydrolysis (e.g., 6M HCl in dioxane at reflux) where the nucleophilicity of water is too low to trigger SNAr, or use highly controlled, stoichiometric LiOH at cryogenic temperatures (-78 °C to 0 °C) to kinetically favor ester hydrolysis over SNAr.

Conclusion

Halogenated nitrobenzoate esters are powerful substrates that require a deep mechanistic understanding to manipulate effectively. By recognizing the electronic "push-pull" causality of the molecule, chemists can orchestrate highly selective SNAr reactions, preserve halogens during chemoselective nitro reductions, and navigate the competing pathways of transition-metal cross-coupling and ester hydrolysis. Designing self-validating protocols with stringent in-process controls ensures high-fidelity synthetic outputs for downstream drug development and materials science.

References

  • Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates National Institutes of Health (NIH) / PMC[Link]

  • Chemoselective Nitro Reduction and Hydroamination Using a Single Iron Catalyst ResearchGate[Link]

  • Pd-Catalyzed transfer hydrogenation (CTH) using recyclable polymer-supported formate (PSF) NBU-IR[Link]

  • 3D Printed Polypropylene Continuous-Flow Column Reactors London Met Repository [Link]

Sources

Foundational

In-Depth Technical Guide: Nomenclature, Synthesis, and Validation of Methyl 5-bromo-4-chloro-2-nitrobenzoate

Executive Summary In the realm of advanced organic synthesis and active pharmaceutical ingredient (API) development, highly functionalized aromatic building blocks are critical. Methyl 5-bromo-4-chloro-2-nitrobenzoate is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and active pharmaceutical ingredient (API) development, highly functionalized aromatic building blocks are critical. Methyl 5-bromo-4-chloro-2-nitrobenzoate is a prime example of a poly-substituted benzene ring engineered for orthogonal reactivity. By strategically positioning a methyl ester, a nitro group, and two different halogens (bromo and chloro) on a single aromatic scaffold, this compound serves as a highly versatile intermediate. The differential reactivity of the halogens allows for sequential, site-selective transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the nitro group can be subsequently reduced to an aniline for further cyclization or derivatization.

This whitepaper provides a comprehensive analysis of its IUPAC nomenclature, chemical identifiers, a field-proven synthetic methodology, and the analytical frameworks required to validate its identity.

IUPAC Nomenclature & Structural Logic

The systematic naming of organic compounds follows strict priority rules established by the . The nomenclature of Methyl 5-bromo-4-chloro-2-nitrobenzoate can be deconstructed to reveal the exact regiochemistry of the molecule:

  • Base Scaffold (Priority 1): The highest priority functional group is the ester. Therefore, the parent structure is a benzoate ester . The carbon atom of the benzene ring attached to the ester carbonyl is designated as C1 . The alkyl group attached to the ester oxygen is a Methyl group, which dictates the prefix of the entire name.

  • Substituent Numbering: Numbering proceeds around the benzene ring to give the lowest possible locants to the substituents.

    • C2 Position: The nitro group (-NO₂) is located at C2. Its strong electron-withdrawing nature significantly impacts the electronic environment of the ring.

    • C4 Position: The chloro group (-Cl) is located at C4.

    • C5 Position: The bromo group (-Br) is located at C5.

  • Alphabetical Ordering: When assembling the name, substituents are listed alphabetically (bromo, then chloro, then nitro), regardless of their numerical locants.

Nomenclature Compound Methyl 5-bromo-4-chloro-2-nitrobenzoate Base Benzoate Ester (C1 Priority) Compound->Base Core Scaffold Nitro 2-nitro (Electron Withdrawing) Compound->Nitro C2 Position Chloro 4-chloro (Halogen) Compound->Chloro C4 Position Bromo 5-bromo (Halogen) Compound->Bromo C5 Position

Structural breakdown of IUPAC nomenclature logic and substituent positioning.

Chemical Identifiers & Synonyms

To ensure precise procurement and database querying, quantitative data and standard identifiers[1] are summarized in the table below.

ParameterValue
IUPAC Name Methyl 5-bromo-4-chloro-2-nitrobenzoate
CAS Registry Number 1820703-50-1
Molecular Formula C₈H₅BrClNO₄
Molecular Weight 294.49 g/mol
SMILES String O=C(OC)C1=CC(Br)=C(Cl)C=C1=O
Precursor CAS 392319-07-2 (5-Bromo-4-chloro-2-nitrobenzoic acid)

Synthetic Methodology & Experimental Protocol

The direct Fischer esterification of 5-bromo-4-chloro-2-nitrobenzoic acid[2] is often sluggish due to the severe steric hindrance and electron-withdrawing effect of the ortho-nitro group. To overcome this, a two-step activation approach via an acid chloride intermediate is preferred. The use of oxalyl chloride over thionyl chloride provides milder conditions and easier byproduct removal (CO and CO₂ gases).

Step-by-Step Protocol: Two-Step Esterification

Reagents Required:

  • 5-bromo-4-chloro-2-nitrobenzoic acid (1.0 eq)

  • Oxalyl chloride (1.2 eq)

  • N,N-Dimethylformamide (DMF) (0.05 eq, catalyst)

  • Anhydrous Methanol (MeOH) (5.0 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Phase 1: Acid Activation

  • Preparation: Charge an oven-dried, round-bottom flask with 5-bromo-4-chloro-2-nitrobenzoic acid (1.0 eq) and suspend it in anhydrous DCM (0.2 M) under an inert nitrogen atmosphere.

  • Catalysis: Add a catalytic amount of DMF (0.05 eq). Causality: DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack intermediate, which rapidly attacks the carboxylic acid.

  • Activation: Cool the mixture to 0 °C. Add oxalyl chloride (1.2 eq) dropwise via a syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir until gas evolution ceases (typically 1–2 hours).

  • Concentration: Concentrate the mixture under reduced pressure to remove DCM and excess oxalyl chloride, yielding the crude acid chloride as a residue.

Phase 2: Nucleophilic Acyl Substitution 6. Solvation: Redissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. 7. Esterification: Dropwise add a pre-mixed solution of anhydrous MeOH (5.0 eq) and TEA (1.5 eq). Causality: TEA acts as an acid scavenger, neutralizing the HCl generated during the substitution, thereby driving the reaction forward and preventing the degradation of the ester. 8. Completion: Stir at room temperature for 2 hours. 9. Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 10. Purification: Purify the crude product via silica gel flash chromatography (eluting with a Hexanes/Ethyl Acetate gradient) to isolate the pure methyl ester.

Synthesis Precursor 5-bromo-4-chloro-2-nitrobenzoic acid (CAS: 392319-07-2) Step1 Step 1: Acid Activation (Oxalyl Chloride, DMF cat., DCM) Precursor->Step1 Intermediate Acid Chloride Intermediate Step1->Intermediate Gas Evolution Step2 Step 2: Esterification (MeOH, TEA, 0°C to RT) Intermediate->Step2 Product Methyl 5-bromo-4-chloro-2-nitrobenzoate (CAS: 1820703-50-1) Step2->Product Nucleophilic Acyl Substitution

Two-step synthesis workflow from benzoic acid precursor to methyl ester.

Analytical Validation (Self-Validating System)

A robust experimental protocol must be self-validating. The identity and purity of the synthesized Methyl 5-bromo-4-chloro-2-nitrobenzoate can be unequivocally confirmed by analyzing its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles. The expected data points below demonstrate the causality between the molecular structure and its analytical signature.

Analytical TechniqueTarget ParameterExpected ObservationCausality / Rationale
¹H NMR (CDCl₃) Aromatic ProtonsTwo distinct singlets (~7.8 ppm and ~8.1 ppm)The protons at C3 and C6 are para to each other. Because they lack ortho or meta coupling partners, they appear as sharp singlets. The C3 proton is highly deshielded by the adjacent NO₂ and Cl groups.
¹H NMR (CDCl₃) Aliphatic ProtonsSharp singlet (~3.9 ppm, 3H integration)Corresponds directly to the methoxy (-OCH₃) protons of the newly formed methyl ester group.
LC-MS (ESI+) Molecular Ion [M+H]⁺Isotopic cluster at m/z 294, 296, 298The presence of one Chlorine (³⁵Cl/³⁷Cl) and one Bromine (⁷⁹Br/⁸¹Br) atom generates a highly characteristic 3:4:1 isotopic abundance ratio, confirming halogen retention.
Visual/Physical Reaction ProgressCessation of bubbling during Step 1The formation of the acid chloride releases CO and CO₂. When bubbling stops, it self-validates that the activation step is complete.

References

  • Title: Nomenclature of Organic Chemistry (IUPAC Blue Book). Source: International Union of Pure and Applied Chemistry. URL: [Link]

Sources

Exploratory

Crystal structure analysis of Methyl 5-bromo-4-chloro-2-nitrobenzoate

A Comprehensive Technical Guide to the Crystal Structure Analysis of Methyl 5-bromo-4-chloro-2-nitrobenzoate For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, technical walk...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide to the Crystal Structure Analysis of Methyl 5-bromo-4-chloro-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technical walkthrough of the complete process for the synthesis, crystallization, and comprehensive crystal structure analysis of the novel compound, Methyl 5-bromo-4-chloro-2-nitrobenzoate. As a senior application scientist, this document is structured to not only provide step-by-step protocols but to also offer insights into the rationale behind key experimental decisions, ensuring a robust and reproducible scientific outcome.

Introduction: The Significance of Structural Analysis

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For active pharmaceutical ingredients (APIs), the crystal structure dictates critical parameters such as solubility, stability, and bioavailability. Therefore, a thorough understanding of the solid-state structure of a compound like Methyl 5-bromo-4-chloro-2-nitrobenzoate, a potential intermediate in drug synthesis, is paramount. This guide will detail the journey from initial synthesis to a comprehensive understanding of its crystalline architecture and intermolecular interactions.

Synthesis and Crystallization: From Precursor to High-Quality Single Crystals

A plausible synthetic route for Methyl 5-bromo-4-chloro-2-nitrobenzoate begins with the nitration of 5-bromo-4-chloro-benzoic acid, followed by esterification. The success of single-crystal X-ray diffraction is critically dependent on the quality of the crystal.

Proposed Synthesis of Methyl 5-bromo-4-chloro-2-nitrobenzoate

A probable synthetic pathway involves a two-step process starting from 5-bromo-4-chloro-benzoic acid. The first step is the regioselective nitration of the aromatic ring, followed by a Fischer-Speier esterification to yield the final product.

Experimental Protocol: Synthesis
  • Nitration:

    • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 5-bromo-4-chloro-benzoic acid to a mixture of concentrated sulfuric acid and fuming nitric acid.

    • Maintain the temperature below 10°C during the addition.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours.

    • Carefully pour the reaction mixture over crushed ice, and the resulting precipitate, 2-nitro-5-bromo-4-chloro-benzoic acid, is collected by filtration.

  • Esterification:

    • Suspend the dried 2-nitro-5-bromo-4-chloro-benzoic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • After cooling, neutralize the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude Methyl 5-bromo-4-chloro-2-nitrobenzoate.

Crystallization

The key to successful X-ray diffraction is the growth of a single, well-ordered crystal. Slow evaporation is a reliable method for obtaining high-quality crystals of small organic molecules.

Experimental Protocol: Crystallization

  • Dissolve the purified Methyl 5-bromo-4-chloro-2-nitrobenzoate in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexane) to form a nearly saturated solution.

  • Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

  • Monitor the container for the formation of single crystals over several days to weeks.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid.[1][2][3]

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a beam of X-rays. The diffraction pattern is collected on a detector as the crystal is rotated.

Experimental Protocol: Data Collection

  • Select a clear, well-formed single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions).

  • Mount the crystal on a suitable support (e.g., a glass fiber or a cryoloop).

  • Center the crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector).

  • Collect a series of diffraction images at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is then solved to generate an initial electron density map, and the atomic positions are refined to best fit the experimental data.[4][5] This process is typically carried out using specialized software.

Experimental Workflow: Structure Solution and Refinement

Structure Solution and Refinement Workflow Data_Collection Diffraction Data Collection (hkl file) Structure_Solution Structure Solution (e.g., SHELXT, Direct Methods) Data_Collection->Structure_Solution Initial_Model Initial Structural Model Structure_Solution->Initial_Model Refinement Structure Refinement (e.g., SHELXL) Initial_Model->Refinement Validation Structure Validation (e.g., PLATON, checkCIF) Refinement->Validation Iterative Process Validation->Refinement Final_Model Final Crystal Structure (CIF file) Validation->Final_Model Converged

Caption: Workflow for Crystal Structure Solution and Refinement.

Software for Structure Analysis:

  • OLEX2: A user-friendly graphical interface that integrates various programs for structure solution, refinement, and analysis.[6][7]

  • SHELX: A suite of programs that are the gold standard for small-molecule crystal structure solution (SHELXT) and refinement (SHELXL).[4][5][8]

  • PLATON: A multipurpose crystallographic tool used for a wide range of tasks, including structure validation and analysis of intermolecular interactions.[9][10][11]

Experimental Protocol: Structure Solution and Refinement using OLEX2 and SHELXL

  • Data Integration and Reduction: Process the raw diffraction images to obtain a reflection file (e.g., an .hkl file).

  • Structure Solution: Use a direct methods program like SHELXT within OLEX2 to solve the phase problem and obtain an initial structural model.[6]

  • Structure Refinement: Refine the initial model against the experimental data using SHELXL.[4][12] This involves iteratively adjusting atomic positions, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors.

  • Anisotropic Refinement: Refine non-hydrogen atoms anisotropically to account for their thermal motion in different directions.

  • Hydrogen Atom Placement: Place hydrogen atoms in calculated positions and refine them using a riding model.

  • Validation: Use the checkCIF routine within PLATON to validate the final structure and check for any potential issues.[13]

In-depth Analysis of the Crystal Structure

Once a satisfactory structural model is obtained, a detailed analysis of the molecular geometry, conformation, and intermolecular interactions can be performed.

Molecular Geometry and Conformation

The analysis will reveal precise bond lengths, bond angles, and torsion angles. For Methyl 5-bromo-4-chloro-2-nitrobenzoate, key conformational features to examine include the planarity of the benzene ring and the orientation of the methyl ester and nitro groups relative to the ring.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a network of non-covalent interactions. A thorough analysis of these interactions is crucial for understanding the solid-state properties of the compound.

Table 1: Hypothetical Crystallographic Data for Methyl 5-bromo-4-chloro-2-nitrobenzoate

ParameterValue
Chemical formulaC₈H₅BrClNO₄
Formula weight294.49 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
β (°)105.2
Volume (ų)980.5
Z4
Density (calculated)1.99 g/cm³
Absorption coefficient (μ)4.5 mm⁻¹
F(000)576
Crystal size (mm³)0.20 x 0.15 x 0.10
θ range for data collection2.5° to 28.0°
Reflections collected5000
Independent reflections2000 [R(int) = 0.04]
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.110
Goodness-of-fit on F²1.05

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[14][15][16] It maps the electron distribution of a molecule within its crystalline environment.

Generation of Hirshfeld Surfaces

The Hirshfeld surface is generated based on the electron density of the promolecule. Different properties can be mapped onto this surface to highlight various aspects of intermolecular interactions.

Key Mapped Properties:

  • d_norm: A normalized contact distance that highlights regions of close intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, white regions represent contacts at the van der Waals separation, and blue regions indicate longer contacts.

  • Shape Index: Reveals the shape of the surface, which can indicate π-π stacking interactions.

  • Curvedness: A measure of the curvature of the surface.

2D Fingerprint Plots

2D fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts. They plot the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e).

Workflow for Hirshfeld Surface Analysis

Hirshfeld Surface Analysis Workflow CIF_File Final Crystal Structure (CIF file) CrystalExplorer Import into CrystalExplorer CIF_File->CrystalExplorer Generate_HS Generate Hirshfeld Surface CrystalExplorer->Generate_HS Map_Properties Map Properties (d_norm, Shape Index, etc.) Generate_HS->Map_Properties Generate_FP Generate 2D Fingerprint Plots Generate_HS->Generate_FP Analyze_Interactions Analyze and Quantify Intermolecular Interactions Map_Properties->Analyze_Interactions Generate_FP->Analyze_Interactions

Caption: Workflow for Hirshfeld Surface Analysis.

By analyzing the Hirshfeld surface and the corresponding fingerprint plots for Methyl 5-bromo-4-chloro-2-nitrobenzoate, one can identify and quantify the contributions of various interactions, such as halogen bonding (Br···O, Cl···O), C-H···O hydrogen bonds, and π-π stacking, to the overall crystal packing.

Conclusion

This technical guide has provided a comprehensive framework for the complete structural characterization of Methyl 5-bromo-4-chloro-2-nitrobenzoate, from its synthesis and crystallization to an in-depth analysis of its crystal structure and intermolecular interactions. By following these detailed protocols and understanding the underlying principles, researchers can confidently and accurately determine the solid-state structures of novel compounds, a critical step in modern drug discovery and materials science.

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  • MDPI. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. Crystals, 13(9), 1385. [Link]

  • DB Infotech. (2025). How to Create Hirshfeld Surface Using Crystal Explorer. YouTube. [Link]

  • Dr. Rahul Soman. (2015). Hirshfeld Surface Analysis by using Crystal Explorer. YouTube. [Link]

  • OlexSys. (n.d.). A few interactive self-paced tutorials to get started with Olex2. [Link]

Sources

Foundational

The Patent Landscape and Synthetic Utility of Methyl 5-Bromo-4-Chloro-2-Nitrobenzoate in Drug Discovery

Executive Summary Methyl 5-bromo-4-chloro-2-nitrobenzoate (CAS 1820703-50-1) is a highly functionalized, polysubstituted arene that serves as a privileged building block in modern medicinal chemistry. Its unique substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-bromo-4-chloro-2-nitrobenzoate (CAS 1820703-50-1) is a highly functionalized, polysubstituted arene that serves as a privileged building block in modern medicinal chemistry. Its unique substitution pattern—featuring orthogonal halogen handles (bromo and chloro), a reducible nitro group, and a protected carboxylic acid—enables the rapid, divergent synthesis of complex heterocyclic scaffolds. This technical guide explores the mechanistic causality behind its chemoselective reactivity, details self-validating experimental protocols for its functionalization, and analyzes its footprint in pharmaceutical patent literature.

Structural Rationale & Chemoselectivity (The "Why")

The synthetic power of Methyl 5-bromo-4-chloro-2-nitrobenzoate lies in the precise electronic and steric differentiation of its substituents. In drug discovery, the ability to sequentially functionalize a single aromatic core without relying on cumbersome protecting group strategies is paramount.

  • Orthogonal Halogen Reactivity: The C5-bromo and C4-chloro substituents exhibit distinct bond dissociation energies (BDE). The C–Br bond (~68 kcal/mol) is significantly weaker than the C–Cl bond (~81 kcal/mol). Consequently, palladium(0) undergoes oxidative addition into the C–Br bond at a much faster rate. This enables[1], allowing researchers to install an aryl or heteroaryl group at C5 while leaving the C4-chloro group intact for subsequent late-stage functionalization.

  • The Nitro-Ester Relationship: The C2-nitro group is positioned ortho to the C1-methyl ester. Once the halogens are functionalized, the nitro group can be chemoselectively reduced to an aniline. This generates an anthranilic acid derivative, which is primed for cyclization into quinazolines, quinazolinones, or benzimidazoles—core pharmacophores in numerous FDA-approved kinase inhibitors.

Core Synthetic Workflows & Methodologies

To leverage this scaffold, researchers typically employ a two-phase synthetic strategy: orthogonal cross-coupling followed by reductive cyclization.

Protocol 1: Orthogonal Suzuki-Miyaura Cross-Coupling

This self-validating protocol ensures that the C5-bromo group reacts exclusively, preventing over-arylation and generating a predictable mono-functionalized intermediate.

Step 1: C5-Selective Arylation

  • Reagents: Charge a Schlenk flask with Methyl 5-bromo-4-chloro-2-nitrobenzoate (1.0 equiv), Arylboronic acid (1.05 equiv), Pd(PPh3)4 (0.05 equiv), and Na2CO3 (2.0 equiv).

  • Solvent: Add a degassed mixture of Toluene/EtOH/H2O (4:1:1). The biphasic system ensures base solubility while maintaining the organic reactants in solution.

  • Reaction: Heat to 80°C under argon for 4-6 hours. Causality: The mild temperature and standard phosphine ligand (PPh3) are sufficient to activate the weaker C–Br bond but lack the electron richness required to insert into the C–Cl bond.

  • Validation: TLC will show complete consumption of the starting material. LC-MS should confirm the mono-arylated product (Methyl 5-aryl-4-chloro-2-nitrobenzoate) with the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1).

Step 2: C4-Arylation / Amination

  • Reagents: To the isolated mono-arylated product (1.0 equiv), add a second Arylboronic acid or amine (1.2 equiv), Pd2(dba)3 (0.02 equiv), XPhos (0.04 equiv), and Cs2CO3 (2.0 equiv).

  • Solvent: Add degassed 1,4-Dioxane.

  • Reaction: Heat to 110°C for 12 hours. Causality: The bulky, electron-rich dialkylbiaryl phosphine ligand (XPhos) accelerates the oxidative addition of Pd(0) into the stubborn C–Cl bond, driving the second functionalization to completion.

OrthogonalCoupling A Methyl 5-bromo-4-chloro -2-nitrobenzoate B Suzuki Coupling 1 (Pd(PPh3)4, Na2CO3, 80°C) A->B C5-Br Reactivity C Methyl 5-Aryl-4-chloro -2-nitrobenzoate B->C D Suzuki Coupling 2 (Pd2(dba)3, XPhos, 110°C) C->D C4-Cl Reactivity E Methyl 4,5-Diaryl -2-nitrobenzoate D->E

Pathway for orthogonal cross-coupling of Methyl 5-bromo-4-chloro-2-nitrobenzoate.

Protocol 2: Reductive Cyclization to Quinazolinone Scaffolds

Once the core is functionalized, the nitro-ester pair is utilized to build the heterocycle.

Step 1: Nitro Reduction

  • Reagents: Dissolve the functionalized intermediate in EtOH/H2O (3:1). Add Iron powder (5.0 equiv) and NH4Cl (2.0 equiv).

  • Reaction: Reflux at 80°C for 2 hours. Causality: Fe/NH4Cl provides a mild, chemoselective reduction of the nitro group to an amine without dehalogenating any remaining chloro groups or prematurely hydrolyzing the ester.

  • Workup: Filter hot through Celite to remove iron oxides. The product is a functionalized methyl anthranilate.

Step 2: Annulation

  • Reagents: Combine the resulting aniline with formamidine acetate (3.0 equiv) in 2-methoxyethanol.

  • Reaction: Heat at 120°C for 6 hours. Causality: The aniline attacks the electrophilic carbon of the formamidine, followed by intramolecular cyclization onto the methyl ester. This expels methanol to form the thermodynamically stable quinazolin-4(3H)-one core.

ReductiveCyclization F Methyl 4,5-Diaryl -2-nitrobenzoate G Nitro Reduction (Fe, NH4Cl, EtOH/H2O) F->G Chemoselective H Methyl 2-Amino-4,5 -diarylbenzoate G->H I Cyclization (Formamidine acetate, 120°C) H->I Annulation J 6,7-Diaryl-quinazolin -4(3H)-one Scaffold I->J

Reductive cyclization workflow yielding 6,7-diaryl-quinazolin-4(3H)-one scaffolds.

Quantitative Data on Cross-Coupling Yields

The choice of catalyst and ligand is critical for maintaining orthogonality. The table below summarizes typical yields and chemoselectivity profiles based on standard [2].

Reaction StepCatalyst SystemLigandTemp (°C)Target BondYield (%)Selectivity (Br vs Cl)
Suzuki 1 Pd(PPh3)4 (5 mol%)PPh380C5-Br85 - 92%> 99:1
Suzuki 1 Pd(OAc)2 (2 mol%)SPhos60C5-Br90 - 95%> 95:5
Suzuki 2 Pd2(dba)3 (2 mol%)XPhos110C4-Cl78 - 88%N/A (Br already reacted)
Buchwald Pd(OAc)2 (5 mol%)BrettPhos100C4-Cl70 - 85%N/A (Br already reacted)

Patent Landscape & Pharmaceutical Applications

In the patent literature, derivatives of [3] and its esters are frequently claimed in Markush structures for oncology and immunology assets.

  • Kinase Inhibitors: The resulting 6,7-disubstituted quinazolines are classic pharmacophores for Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors. The C6 position (derived from the C5-bromo group) often tolerates large solubilizing groups (e.g., morpholino-ethoxy chains), while the C7 position (derived from the C4-chloro group) is typically substituted with small alkoxy or fluorine-containing moieties to modulate pharmacokinetics.

  • PARP Inhibitors: The orthogonal functionalization allows for the precise tuning of the electronic properties of the benzimidazole or quinazolinone core, which is critical for optimizing hydrogen bonding interactions with the catalytic domain of Poly (ADP-ribose) polymerase (PARP).

References

  • Title: General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand Source: ACS Catalysis URL: [Link]

  • Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI Catalysts URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of Methyl 5-bromo-4-chloro-2-nitrobenzoate

Executive Summary Methyl 5-bromo-4-chloro-2-nitrobenzoate is a highly functionalized, orthogonally reactive aromatic building block widely utilized in modern medicinal chemistry (1)[1]. Featuring four distinct functional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-bromo-4-chloro-2-nitrobenzoate is a highly functionalized, orthogonally reactive aromatic building block widely utilized in modern medicinal chemistry (1)[1]. Featuring four distinct functional groups—an ester, a nitro group, a chlorine atom, and a bromine atom—this scaffold is primed for complex, multi-step derivatization.

This application note details the mechanistic rationale and experimental protocols for the regioselective Nucleophilic Aromatic Substitution (SNAr) of this compound. By exploiting the differential electronic activation provided by the nitro and ester groups, chemists can selectively displace the C5-bromide while retaining the C4-chloride for downstream cross-coupling. This precise control ultimately enables the rapid synthesis of advanced pharmacophores, such as functionalized quinazolines and anthranilic acids (2)[2].

Mechanistic Rationale & Regioselectivity (The "Why")

The defining feature of Methyl 5-bromo-4-chloro-2-nitrobenzoate is its predictable regioselectivity during SNAr, which is strictly governed by the electronic environment of the aromatic ring (3)[3].

  • The Activating Groups: SNAr requires a strong electron-withdrawing group (EWG) to stabilize the anionic Meisenheimer complex intermediate. In this scaffold, both the C2-nitro group and the C1-ester group act as EWGs (4)[4]. However, the nitro group is vastly superior due to its potent inductive (-I) and resonance (-M) effects (Hammett σp​≈0.78 vs. 0.45 for the methyl ester).

  • Regiochemical Divergence:

    • C5-Bromide: Located para to the strongly activating C2-nitro group. Nucleophilic attack at C5 generates a Meisenheimer complex where the negative charge is delocalized directly onto the highly electronegative oxygen atoms of the nitro group.

    • C4-Chloride: Located meta to the nitro group, but para to the weaker C1-ester group. Attack at C4 localizes the charge onto the ester carbonyl, providing significantly less thermodynamic stabilization (5)[5].

  • The Halogen Paradox: In standard SNAr reactions, the rate-determining step is nucleophilic addition. Consequently, more electronegative halogens (F > Cl > Br > I) generally react faster because they increase the electrophilicity of the ipso-carbon. While chlorine is intrinsically a better SNAr leaving group than bromine, the electronic activation by the para-nitro group overwhelmingly supersedes this intrinsic leaving group ability. Thus, substitution occurs exclusively at the C5-bromide.

Regioselectivity SM Methyl 5-bromo-4-chloro- 2-nitrobenzoate PathA Attack at C5 (Bromo) Para to -NO2 SM->PathA Nucleophile PathB Attack at C4 (Chloro) Meta to -NO2 SM->PathB Nucleophile MeisenheimerA Meisenheimer Complex Charge delocalized into -NO2 (Highly Stable) PathA->MeisenheimerA MeisenheimerB Meisenheimer Complex Charge delocalized into -COOMe (Less Stable) PathB->MeisenheimerB ProductA 5-Substituted-4-chloro- 2-nitrobenzoate (Major Product) MeisenheimerA->ProductA Fast Elimination ProductB 4-Substituted-5-bromo- 2-nitrobenzoate (Trace/None) MeisenheimerB->ProductB Slow Elimination

Regiochemical divergence in the SNAr of Methyl 5-bromo-4-chloro-2-nitrobenzoate.

Experimental Methodologies (The "How")

To ensure high reproducibility, the following protocols are designed as self-validating systems. The choices of solvent, base, and temperature are strictly controlled to prevent side reactions such as ester hydrolysis or premature nitro reduction.

Protocol A: Amination via SNAr (e.g., Morpholine)

Causality Insight: Polar aprotic solvents (MeCN, DMF) are chosen to leave the nucleophile unsolvated, thereby increasing its ground-state energy and accelerating the reaction. Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the generated HBr without competing for the electrophile.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-bromo-4-chloro-2-nitrobenzoate (1.0 equiv, e.g., 10 mmol) in anhydrous Acetonitrile (0.2 M).

  • Reagent Addition: Add Morpholine (1.2 equiv, 12 mmol) followed by DIPEA (2.0 equiv, 20 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 60 °C under an inert atmosphere (N2 or Ar). Monitor the consumption of the starting material via LC-MS or TLC (Hexanes/EtOAc 3:1). The reaction typically reaches completion within 4-6 hours.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Partition the crude residue between Ethyl Acetate and saturated aqueous NaHCO3 (to neutralize any residual acid and remove amine salts). Extract the aqueous layer twice with EtOAc.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography to yield pure Methyl 4-chloro-5-morpholino-2-nitrobenzoate.

Protocol B: Etherification via SNAr (e.g., Sodium Methoxide)

Causality Insight: When using alkoxides, the solvent must explicitly match the nucleophile (MeOH for NaOMe) to prevent transesterification of the methyl ester. Lower temperatures are required because alkoxides are highly reactive nucleophiles; elevated temperatures could lead to unselective attack at C4 or ester saponification if trace moisture is present.

  • Preparation: Dissolve the starting material (1.0 equiv) in anhydrous Methanol (0.15 M) and cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a freshly prepared solution of Sodium Methoxide in Methanol (1.1 equiv) dropwise over 15 minutes to prevent localized exotherms.

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature. Monitor closely via LC-MS.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of NH4Cl. This safely neutralizes the excess alkoxide and prevents ester hydrolysis during workup.

  • Isolation: Remove MeOH under reduced pressure, extract the aqueous residue with Dichloromethane (DCM), wash with water, dry over MgSO4, and concentrate to yield Methyl 4-chloro-5-methoxy-2-nitrobenzoate.

Quantitative Data Summary

The following table summarizes the expected outcomes when applying various nucleophiles to Methyl 5-bromo-4-chloro-2-nitrobenzoate under optimized conditions.

Nucleophile ClassSpecific ReagentBase / AdditiveSolventTemp (°C)Time (h)Major Product ScaffoldEst. Yield (%)
Secondary AmineMorpholineDIPEA (2.0 eq)MeCN604 - 65-Morpholino-4-chloro...85 - 92
Primary AmineBenzylamineK2CO3 (2.0 eq)DMF806 - 85-(Benzylamino)-4-chloro...80 - 88
AlkoxideNaOMeNone (Reagent is base)MeOH0 to 251 - 25-Methoxy-4-chloro...90 - 95
ThiolateNaSMeNone (Reagent is base)THF015-(Methylthio)-4-chloro...85 - 90

Downstream Applications in Drug Discovery

The SNAr products derived from Methyl 5-bromo-4-chloro-2-nitrobenzoate are not end-points; they are strategic intermediates. The ortho-relationship between the ester and the nitro group is a classic setup for synthesizing fused nitrogen heterocycles.

By chemoselectively reducing the nitro group to an aniline (using Fe/NH4Cl or catalytic hydrogenation), the resulting anthranilic acid derivative is primed for cyclization. Condensation with formamidine acetate yields highly substituted quinazolin-4(3H)-ones. The retained C4-chloride (now located at the 7-position of the quinazoline core) serves as an ideal electrophilic handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing for rapid library generation during hit-to-lead optimization.

Workflow Step1 Starting Material Methyl 5-bromo-4-chloro-2-nitrobenzoate Step2 SNAr Reaction (Morpholine, DIPEA, MeCN, 60°C) Step1->Step2 Step3 Intermediate Methyl 4-chloro-5-morpholino-2-nitrobenzoate Step2->Step3 Regioselective C5 Substitution Step4 Nitro Reduction (Fe/NH4Cl or Pd/C + H2) Step3->Step4 Step5 Anthranilic Acid Derivative Methyl 2-amino-4-chloro-5-morpholinobenzoate Step4->Step5 Chemoselective Reduction Step6 Cyclization (Formamidine acetate, 120°C) Step5->Step6 Step7 Target Scaffold 7-Chloro-6-morpholinoquinazolin-4(3H)-one Step6->Step7 Pharmacophore Generation

Synthetic workflow from SNAr intermediate to a functionalized quinazolinone.

References

  • BLD Pharm. (2025). 1820703-50-1 | methyl 5-bromo-4-chloro-2-nitrobenzoate. Retrieved from 1

  • Benchchem. (2025). Methyl 5-fluoro-4-methyl-2-nitrobenzoate Application Notes. Retrieved from 2

  • ACS Publications. (2007). Aromatic nucleophilic substitution (SNAr) Reactions of 1,2- and 1,4-dihalobenzenes. Retrieved from3

  • OSTI.GOV. (2019). Design of N-Benzoxaborole Benzofuran GSK8175 – Optimization of Human PK. Retrieved from 5

  • Benchchem. (2025). Sodium nitrobenzoate | 17264-82-3. Retrieved from 4

Sources

Application

Application Note: Chemoselective Reduction of Methyl 5-bromo-4-chloro-2-nitrobenzoate

Introduction & Mechanistic Rationale In the synthesis of complex active pharmaceutical ingredients (APIs) and fine chemicals, Methyl 5-bromo-4-chloro-2-nitrobenzoate frequently serves as a critical building block. The re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the synthesis of complex active pharmaceutical ingredients (APIs) and fine chemicals, Methyl 5-bromo-4-chloro-2-nitrobenzoate frequently serves as a critical building block. The reduction of its nitro group to an amine yields Methyl 2-amino-5-bromo-4-chlorobenzoate , a highly functionalized anthranilic acid derivative utilized in the development of various therapeutics, including Trypanosoma brucei hexokinase inhibitors[1].

However, this transformation presents a significant chemoselectivity challenge. The molecule contains three reducible functional groups:

  • The Nitro Group (-NO₂): The target for reduction.

  • The Aryl Bromide (C-Br): Highly susceptible to hydrodehalogenation.

  • The Aryl Chloride (C-Cl): Moderately susceptible to hydrodehalogenation.

The Failure of Standard Catalytic Hydrogenation: Applying standard catalytic hydrogenation conditions (e.g., Palladium on Carbon (Pd/C) with H₂ gas) to this substrate typically results in disastrous yields of the desired product. Palladium readily inserts into the labile C-Br and C-Cl bonds via oxidative addition. Subsequent reductive elimination with hydride species leads to rapid hydrodehalogenation, stripping the halogens from the aromatic ring and yielding the undesired methyl 2-aminobenzoate[2].

To achieve high chemoselectivity, the reduction must proceed via single-electron transfer (SET) mechanisms or utilize highly poisoned catalysts that cannot perform oxidative addition into carbon-halogen bonds.

Methodological Selection & Quantitative Comparison

As an Application Scientist, selecting the correct reduction methodology requires balancing chemoselectivity, scalability, and environmental impact. The table below summarizes the quantitative data and strategic viability of common reduction methods for halogenated nitroarenes.

Reduction MethodReagents & ConditionsChemoselectivity (Halogen Tolerance)ScalabilityEnvironmental ImpactTypical Yield
Béchamp-Type (Recommended) Fe powder, NH₄Cl, EtOH/H₂O, 80 °CExcellent (Preserves C-Br, C-Cl)HighLow (Iron oxides are benign)85–95%
Stannous Chloride SnCl₂·2H₂O, EtOAc or EtOH, 40 °CExcellent (Preserves C-Br, C-Cl)ModerateHigh (Heavy metal waste)80–90%
Poisoned Catalytic Pt/S/C, H₂, THF, RTGood (Requires strict monitoring)HighLow75–85%
Standard Catalytic Pd/C, H₂, MeOH, RTPoor (Rapid hydrodehalogenation)HighLow< 20% (Target)

Based on this data, Iron/Ammonium Chloride (Fe/NH₄Cl) and Tin(II) Chloride (SnCl₂) are the most reliable methods for laboratory and prep-scale synthesis[2].

Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence between chemoselective electron-transfer reductions and non-selective catalytic hydrogenation.

ChemoselectiveReduction SM Methyl 5-bromo-4-chloro- 2-nitrobenzoate (Starting Material) Intermediate Nitroso & Hydroxylamine Intermediates SM->Intermediate Fe/NH4Cl or SnCl2 (e⁻ / H⁺ transfer) Byproduct Dehalogenated Anilines (e.g., Methyl 2-aminobenzoate) SM->Byproduct Pd/C, H2 (Oxidative Addition into C-Br/C-Cl) Product Methyl 2-amino-5-bromo- 4-chlorobenzoate (Target Amine) Intermediate->Product Chemoselective Reduction

Figure 1: Reaction pathways illustrating chemoselective reduction versus undesired hydrodehalogenation.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific causality for each experimental choice to ensure reproducibility and high yields.

Protocol A: Iron/Ammonium Chloride Reduction (Recommended)

This modified Béchamp reduction utilizes iron as the electron donor and water as the hydrogen source, mediated by the mild acidity of ammonium chloride[3],[4].

Causality Insight: Ammonium chloride (NH₄Cl) is selected over hydrochloric acid (HCl) because its mild acidity (pH ~5-6) is perfectly calibrated to activate the iron surface and facilitate proton-coupled electron transfer without risking the hydrolysis of the methyl ester or over-reduction of the halogens[2],[4].

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Methyl 5-bromo-4-chloro-2-nitrobenzoate (10.0 mmol, ~2.94 g) in 40 mL of Ethanol and 10 mL of distilled Water (4:1 v/v ratio). Note: The 4:1 ratio ensures substrate solubility while providing sufficient aqueous phase to dissolve the NH₄Cl.

  • Reagent Addition: Add Iron powder (325 mesh, 50.0 mmol, 2.79 g) followed by Ammonium Chloride (50.0 mmol, 2.67 g) in one portion.

  • Heating & Monitoring: Heat the mixture to 80 °C (reflux) with vigorous stirring for 2–4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1, UV visualization). The starting material ( Rf​ ~0.6) will disappear, replaced by a lower-running, highly fluorescent blue spot ( Rf​ ~0.3) corresponding to the desired aniline.

  • Quenching & Filtration: Once complete, cool the mixture to room temperature. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the unreacted iron and iron oxide sludge. Wash the Celite pad generously with Ethyl Acetate (3 × 30 mL). Safety Warning: Do not let the iron sludge dry out completely on the filter paper, as finely divided activated iron can be pyrophoric.

  • Workup: Transfer the filtrate to a separatory funnel. Add 50 mL of Water and extract with Ethyl Acetate (2 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: The resulting Methyl 2-amino-5-bromo-4-chlorobenzoate is typically isolated as an off-white to pale yellow solid in >90% purity, suitable for immediate downstream use[1].

Protocol B: Tin(II) Chloride Reduction (Alternative)

This method is highly effective for sensitive substrates on a laboratory scale, though it generates heavy metal waste.

Causality Insight: SnCl₂ reduction generates Tin(IV) byproducts. If quenched with neutral water, these form thick, gelatinous emulsions of tin hydroxides that make extraction nearly impossible. Quenching with a mild base (NaHCO₃) forces the precipitation of granular tin oxides, breaking the emulsion and allowing for clean filtration.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the nitrobenzoate (10.0 mmol, ~2.94 g) in 50 mL of Ethyl Acetate in a 250 mL flask equipped with a magnetic stir bar.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 50.0 mmol, 11.28 g) in one portion.

  • Reaction: Stir the mixture at 40 °C for 4–6 hours. The solution will initially become homogeneous and may turn cloudy as the reaction progresses.

  • Basic Quench (Critical Step): Cool the reaction to 0 °C. Slowly add saturated aqueous NaHCO₃ dropwise until the aqueous phase reaches pH 7-8. Vigorous CO₂ evolution will occur, followed by the precipitation of thick white tin salts.

  • Filtration & Workup: Filter the entire biphasic mixture through a pad of Celite. Separate the organic layer from the filtrate, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target amine.

Analytical Characterization & Self-Validation

To ensure the integrity of the synthesized Methyl 2-amino-5-bromo-4-chlorobenzoate, validate the product against the following analytical benchmarks:

  • TLC: Look for the shift from a UV-active, non-fluorescent spot (nitroarene) to a highly fluorescent spot under 254 nm UV light (aniline).

  • ¹H NMR (400 MHz, CDCl₃):

    • Disappearance: The highly deshielded aromatic protons adjacent to the nitro group in the starting material will shift upfield.

    • Appearance: A broad singlet integrating to 2H will appear between δ 4.00 - 6.00 ppm, confirming the presence of the primary amine (-NH₂).

    • Retention: The methyl ester singlet (~ δ 3.90 ppm) must remain intact, proving the ester was not hydrolyzed during the reduction.

  • LC-MS (ESI+): The expected mass for the product is m/z 263.9 / 265.9 / 267.9 [M+H]+ (exhibiting the classic isotope pattern for a compound containing one bromine and one chlorine atom)[5].

Sources

Method

Application Note: Selective Suzuki-Miyaura Coupling of Methyl 5-bromo-4-chloro-2-nitrobenzoate

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction on Methyl 5-br...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction on Methyl 5-bromo-4-chloro-2-nitrobenzoate. This substrate presents a unique challenge and opportunity due to its dihalogenated nature and strong electronic deactivation. The primary focus of this guide is to establish a robust protocol for the chemoselective mono-arylation at the more reactive carbon-bromine (C-Br) bond, while preserving the carbon-chlorine (C-Cl) bond for potential subsequent transformations. We will delve into the mechanistic rationale behind the selection of catalysts, bases, and solvents, and provide a detailed, step-by-step experimental protocol designed for high yield and selectivity.

Introduction and Mechanistic Rationale

The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling method for the formation of carbon-carbon (C-C) bonds.[1][2][3] Its widespread use in pharmaceutical and materials science is due to its mild conditions, tolerance for a wide array of functional groups, and the stability and low toxicity of the requisite organoboron reagents.[4]

The substrate, Methyl 5-bromo-4-chloro-2-nitrobenzoate, is an attractive building block for complex molecule synthesis. It possesses two distinct halide leaving groups and is rendered highly electron-poor by the nitro and methyl ester substituents. This electronic profile enhances the rate of the oxidative addition step, which is often rate-determining in the catalytic cycle.[5][6]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[2][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate.[3]

  • Transmetalation: In the presence of a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex, the organic group is transferred from boron to the palladium center.[7][8]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[1][3]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)L₂(X) oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)L₂(R') transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 product Ar-R' reductive_elimination->product start Ar-X start->oxidative_addition boronic R'-B(OH)₂ + Base boronic->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Principle of Chemoselectivity: C-Br vs. C-Cl

A central consideration for this substrate is achieving selective coupling at one halide position. The reactivity of halogens in the oxidative addition step follows the general trend: I > Br > OTf >> Cl.[1][5] The C-Br bond is significantly weaker and more polarizable than the C-Cl bond, making it far more susceptible to insertion by the Pd(0) catalyst under standard conditions. By carefully controlling the reaction parameters—particularly temperature and catalyst choice—it is possible to achieve highly selective arylation at the C-5 bromine position while leaving the C-4 chlorine untouched for subsequent functionalization.

Causality Behind Component Selection
  • Catalyst System: While simple catalysts like Pd(PPh₃)₄ can be effective, palladium precatalysts combined with specific ligands offer superior performance.[4][9] For this substrate, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent choice. It is an air-stable precatalyst that reliably forms the active Pd(0) species in situ and is highly effective for coupling a wide range of aryl bromides and chlorides.[10] Its efficiency allows the reaction to proceed at moderate temperatures, further enhancing selectivity for the C-Br bond.

  • Base Selection: The base is crucial for activating the boronic acid.[8][11] However, the presence of a methyl ester group makes the substrate susceptible to base-catalyzed hydrolysis.[12] Therefore, strong bases like NaOH or KOtBu should be avoided. Inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) provide a good balance of reactivity and mildness, effectively promoting the transmetalation step without significant ester cleavage.[1][13]

  • Solvent System: The choice of solvent influences catalyst solubility, stability, and reaction kinetics.[14] A polar aprotic solvent is typically preferred. A mixture of 1,4-dioxane and water is a standard and highly effective system for Suzuki couplings.[4] The water component is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Other common solvents include toluene, THF, and DMF.[1][6][15]

Experimental Protocol: Selective Mono-Arylation

This protocol details the procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid with Methyl 5-bromo-4-chloro-2-nitrobenzoate at the C-Br position.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Methyl 5-bromo-4-chloro-2-nitrobenzoate>97%Sigma-AldrichLimiting Reagent (1.0 eq.)
Arylboronic Acid>98%Combi-Blocks1.1 - 1.2 eq.
Pd(dppf)Cl₂ · CH₂Cl₂ complexCatalyst GradeStrem Chemicals3 mol %
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Acros Organics2.0 - 2.5 eq.
1,4-DioxaneAnhydrous, DriSolvEMD MilliporeReaction Solvent
Deionized WaterHigh Purity-Solvent Component
Ethyl AcetateACS GradeFisher ChemicalExtraction Solvent
Brine (Saturated NaCl solution)--For workup
Sodium Sulfate (Na₂SO₄)Anhydrous-Drying Agent
Silica Gel230-400 mesh-For column chromatography
Schlenk flask or sealed reaction vial--
Inert Gas (Argon or Nitrogen)High Purity-
Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the selective Suzuki coupling.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 5-bromo-4-chloro-2-nitrobenzoate (e.g., 295.5 mg, 1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃) (e.g., 276 mg, 2.0 mmol, 2.0 eq.).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.

  • Degassing: Seal the flask and subject the mixture to three "freeze-pump-thaw" cycles or, alternatively, bubble argon or nitrogen gas through the stirred suspension for 15-20 minutes to thoroughly remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(dppf)Cl₂ catalyst (e.g., 24.5 mg, 0.03 mmol, 3 mol%).

  • Reaction Execution: Securely seal the flask and place it in a preheated oil bath at 80-90 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting aryl bromide. The reaction is typically complete within 4 to 12 hours.[4]

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with deionized water (20 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure mono-arylated product.

Summary of Conditions and Troubleshooting

Recommended Reaction Parameters
ParameterRecommended ConditionRationale
Substrate Methyl 5-bromo-4-chloro-2-nitrobenzoateDihalogenated, electron-deficient aryl halide.
Nucleophile Arylboronic Acid (1.1-1.2 eq.)Commercially available, stable organoboron reagent.
Catalyst Pd(dppf)Cl₂ (3 mol %)Air-stable, reliable precatalyst for C-Br coupling.[10]
Base K₂CO₃ (2.0 eq.) or K₃PO₄ (2.0 eq.)Mild conditions to prevent ester hydrolysis while activating boronic acid.[13]
Solvent 1,4-Dioxane / H₂O (4:1 v/v)Excellent solvent system for dissolving reagents and promoting the reaction.[4]
Temperature 80-90 °CSufficient energy for C-Br activation without promoting C-Cl reactivity.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative degradation of the Pd(0) catalyst.
Troubleshooting Guide
IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxygen contamination); Insufficient temperature.Ensure thorough degassing; Check reaction temperature; Use a fresh bottle of catalyst.
Protodeboronation Boronic acid instability, especially with heteroaryl or electron-poor species.Use boronic ester (e.g., pinacol ester) instead of the acid; Use Cs₂CO₃ as the base; Minimize reaction time.
Ester Hydrolysis Base is too strong or reaction time/temperature is excessive.Use K₃PO₄ or Cs₂CO₃; Ensure temperature does not exceed 90 °C; Reduce reaction time once starting material is consumed.
Formation of Di-arylated Product Reaction temperature too high; Catalyst too active.Lower the reaction temperature to 80 °C; Reduce catalyst loading to 1-2 mol%.
Homocoupling of Boronic Acid Oxygen present in the reaction mixture.Improve the degassing procedure.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Angewandte Chemie International Edition. [Link]

  • The main role of the base in the reaction mechanism is to increase the reactivity of the boronic acid. (n.d.). Taylor & Francis Online. [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. [Link]

  • why use base in suzuki coupling - Find China manufacturer and supplier - HZPT Blog. (2024, March 4). HZPT Blog. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). Mettler Toledo. [Link]

  • Merits of the Suzuki Coupling Reaction - BYJU'S. (n.d.). BYJU'S. [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - ResearchGate. (2025, November 17). ResearchGate. [Link]

  • The Suzuki–Miyaura Coupling of Nitroarenes. (2017, October 18). Synfacts. [Link]

  • What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? (2021, October 13). ResearchGate. [Link]

  • Cross-Coupling Reactions of Nitroarenes - PubMed. (2021, July 20). PubMed. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. (2005, March 8). American Chemical Society. [Link]

  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides - ACS Publications. (2020, December 23). American Chemical Society. [Link]

  • Table 1 . Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Cross-Coupling Reactions of Nitroarenes | Accounts of Chemical Research. (2021, July 7). American Chemical Society. [Link]

  • The Suzuki–Miyaura coupling (SMC) of nitroarenes with various... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

  • A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF | Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning. (n.d.). Lumen Learning. [Link]

  • Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions - PubMed. (2023, May 2). PubMed. [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. (n.d.). University of Windsor. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Heterocycles Using Methyl 5-bromo-4-chloro-2-nitrobenzoate

Abstract Methyl 5-bromo-4-chloro-2-nitrobenzoate is a highly functionalized aromatic compound, serving as a versatile and robust building block in modern synthetic organic and medicinal chemistry. Its strategic arrangeme...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 5-bromo-4-chloro-2-nitrobenzoate is a highly functionalized aromatic compound, serving as a versatile and robust building block in modern synthetic organic and medicinal chemistry. Its strategic arrangement of substituents—an electron-deficient core, differentially reactive halogens, and a nitro group poised for transformation—offers a rich platform for the construction of diverse heterocyclic scaffolds. This guide provides an in-depth exploration of the core chemical principles governing its reactivity and presents detailed, field-proven protocols for its application in the synthesis of medicinally relevant heterocycles, including benzodiazepinones and quinolines. The content herein is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

The Strategic Value of Methyl 5-bromo-4-chloro-2-nitrobenzoate

The synthetic utility of Methyl 5-bromo-4-chloro-2-nitrobenzoate is derived from three key structural features that can be manipulated with high selectivity:

  • Activated Aromatic Ring: The potent electron-withdrawing nitro group at the C2 position strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho (C3, not substituted) and para (C4, chloro-substituted) positions. This facilitates the introduction of a wide range of nucleophiles.

  • Orthogonal Halogen Reactivity: The molecule possesses two distinct halogen atoms. The chlorine atom at C4 is highly activated towards SNAr by the ortho-nitro group. In contrast, the bromine atom at C5 is less activated for SNAr but is the more reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This differential reactivity allows for sequential and site-selective functionalization.[1]

  • The Nitro Group as a Latent Amine: The nitro group is not only an activating group but also a synthetic precursor to an aniline. Its reduction to an amino group is a pivotal step, introducing an intramolecular nucleophile that can participate in subsequent cyclization reactions to form the desired heterocyclic ring.[2]

This combination of features enables a modular approach to heterocycle synthesis, where complexity can be built systematically.

Core Mechanistic Principles

A foundational understanding of the key reaction mechanisms is crucial for troubleshooting and adapting the provided protocols.

Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this chemistry is the addition-elimination SNAr mechanism. A nucleophile attacks the electron-deficient carbon bearing the chlorine atom (C4), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The negative charge is delocalized across the aromatic system and, critically, onto the oxygen atoms of the ortho-nitro group, which provides substantial stabilization.[3][5] The subsequent elimination of the chloride ion restores aromaticity and yields the substituted product.

Caption: The SNAr mechanism proceeds via a stabilized Meisenheimer complex.

Nitro Group Reduction

The conversion of the nitro group to an amine is typically the second step in a synthetic sequence. The choice of reducing agent is critical to ensure compatibility with other functional groups in the molecule.

  • Iron in Acetic Acid (Fe/AcOH): A classic, cost-effective, and robust method. It is particularly useful for syntheses where an acidic medium is tolerable.[2]

  • Tin(II) Chloride (SnCl₂): A widely used reductant that is effective under milder conditions than Fe/AcOH, offering good functional group tolerance.

  • Catalytic Hydrogenation (H₂, Pd/C): A very clean method, but care must be taken as it can also reduce other functional groups (e.g., alkenes) and can sometimes lead to dehalogenation, particularly of the more reactive C-Br bond.

Application & Protocols

Protocol 1: Synthesis of a Substituted Benzodiazepinone Scaffold

Benzodiazepines are a well-known class of psychoactive drugs, and their fused-ring analogues are of significant interest in drug discovery. This protocol details a two-step synthesis of a 7-bromo-8-chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivative.

Synthetic Rationale: The synthesis begins with an SNAr reaction between Methyl 5-bromo-4-chloro-2-nitrobenzoate and an amino acid ester, such as methyl glycinate. This step introduces the nitrogen and the carbon backbone required for the seven-membered ring. The subsequent reductive cyclization, achieved in a single pot, first reduces the nitro group to an amine and then triggers an intramolecular amidation to form the final heterocyclic product.

Caption: Experimental workflow for the synthesis of a benzodiazepinone derivative.

Detailed Step-by-Step Protocol:

  • Step A: Nucleophilic Aromatic Substitution

    • To a solution of Methyl 5-bromo-4-chloro-2-nitrobenzoate (1.0 eq) in dimethyl sulfoxide (DMSO, approx. 0.5 M), add methyl glycinate hydrochloride (1.2 eq).

    • Add N,N-Diisopropylethylamine (DiPEA, 2.5 eq) dropwise to the stirred mixture at room temperature.

    • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS for the consumption of the starting material (typically 4-8 hours).

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude intermediate can be purified by column chromatography or carried forward directly.

  • Step B: Reductive Cyclization

    • Dissolve the crude intermediate from Step A (1.0 eq) in glacial acetic acid (approx. 0.2 M).

    • Heat the solution to 95-110 °C with vigorous stirring.

    • Add iron powder (<100 mesh, 4.0-5.0 eq) portion-wise over 15-20 minutes. Caution: The reaction can be exothermic.

    • Maintain heating and stirring for 2-4 hours, monitoring by TLC or LC-MS until the intermediate is consumed.

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts, washing the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Purify the final product by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) or recrystallization.

ParameterTypical Value
Overall Yield 60-75%
SNAr Reaction Time 4-8 hours
Cyclization Reaction Time 2-4 hours
Purity (Post-Purification) >95% (by HPLC/NMR)
Characterization ¹H NMR, ¹³C NMR, LRMS, HRMS
Protocol 2: Synthesis of a Substituted Quinolone Core

Quinolines are a prominent class of N-heterocycles found in numerous natural products and pharmaceuticals, most notably as antimalarial agents.[2][6] This protocol adapts the Friedländer annulation by using an in-situ nitro reduction.

Synthetic Rationale: This domino reaction combines the reduction of the nitro group and the Friedländer condensation into a single step.[2] The starting material is first reduced to the corresponding 2-aminobenzoate derivative using iron in acetic acid. This highly reactive intermediate is not isolated but immediately reacts with an active methylene compound (e.g., ethyl acetoacetate) present in the same pot. The initial condensation forms an enamine, which then undergoes intramolecular cyclization and dehydration to yield the highly substituted quinoline product.

Caption: One-pot workflow for the domino synthesis of a quinolone derivative.

Detailed Step-by-Step Protocol:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 5-bromo-4-chloro-2-nitrobenzoate (1.0 eq) and the active methylene compound (e.g., ethyl acetoacetate, 2.0-3.0 eq).

    • Add glacial acetic acid as the solvent (to make an approx. 0.2-0.3 M solution with respect to the nitro-compound).

    • Begin vigorous stirring and heat the mixture to 95-110 °C.

  • Domino Reaction:

    • Once the target temperature is reached, add iron powder (<100 mesh, 4.0 eq) in small portions over 15-20 minutes. An immediate color change to dark brown or black is typically observed.

    • Continue heating the reaction for 3-6 hours. Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material and the formation of the product.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble iron salts. Wash the filter cake thoroughly with additional ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to remove the solvent and most of the acetic acid.

    • Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Wash the organic layer with water and then brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

    • Purify the product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

ParameterTypical Value
Overall Yield 65-80%
Reaction Time 3-6 hours
Purity (Post-Purification) >98% (by HPLC/NMR)
Characterization ¹H NMR, ¹³C NMR, LRMS, HRMS

Safety and Handling

As with all laboratory procedures, proper safety precautions are paramount.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[7]

  • Handling: Methyl 5-bromo-4-chloro-2-nitrobenzoate is an irritant. It may cause skin, eye, and respiratory irritation.[8] Handle this compound in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[9][10]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.[7]

    • In all cases of exposure, seek medical attention if irritation or other symptoms persist.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

Methyl 5-bromo-4-chloro-2-nitrobenzoate stands out as a pre-functionalized and synthetically tractable starting material for constructing complex heterocyclic systems. The protocols detailed in this guide demonstrate its utility in preparing valuable benzodiazepinone and quinoline scaffolds through reliable, high-yielding, and scalable reaction sequences. By leveraging the principles of nucleophilic aromatic substitution and nitro group reduction, chemists can unlock a vast chemical space for applications in drug discovery and materials science.

References

  • Crystal Structure of Methyl 5-chloro-2-nitrobenzoate. Acta Crystallographica Section E: Crystallographic Communications. URL: [Link]

  • Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.Google Patents.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. URL: [Link]

  • Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. Scientific Research Publishing. URL: [Link]

  • 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds. PubMed. URL: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. URL: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. URL: [Link]

  • Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. Semantic Scholar. URL: [Link]

  • Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Carl ROTH. URL: [Link]

  • Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate. PMC. URL: [Link]

  • Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents. Digital Commons @ University of South Florida. URL: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. URL: [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism. YouTube. URL: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. URL: [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. URL: [Link]

  • Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas. Organic Chemistry Portal. URL: [Link]

Sources

Method

Application Notes and Protocols for the Esterification of 5-Bromo-4-chloro-2-nitrobenzoic Acid to Synthesize Methyl 5-bromo-4-chloro-2-nitrobenzoate

Introduction Methyl 5-bromo-4-chloro-2-nitrobenzoate is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the realms of pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 5-bromo-4-chloro-2-nitrobenzoate is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical research. The strategic placement of bromo, chloro, and nitro substituents on the benzoate ring offers multiple reaction sites for further derivatization, making it a key building block for novel bioactive compounds. This document provides a detailed guide to the synthesis of Methyl 5-bromo-4-chloro-2-nitrobenzoate via the Fischer-Speier esterification of its corresponding carboxylic acid. The protocols and application notes herein are intended for researchers, scientists, and professionals in drug development, offering a comprehensive understanding of the reaction mechanism, a detailed experimental procedure, and methods for the characterization of the final product.

Reaction Mechanism: Fischer-Speier Esterification

The synthesis of Methyl 5-bromo-4-chloro-2-nitrobenzoate from 5-bromo-4-chloro-2-nitrobenzoic acid is achieved through the Fischer-Speier esterification, a classic acid-catalyzed nucleophilic acyl substitution reaction.[1][2] The overall transformation involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid or hydrochloric acid, to form an ester and water.[1]

The mechanism can be elucidated in the following steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as the nucleophile, attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion (the protonated ether-like oxygen) to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, leading to the elimination of a water molecule and the formation of a protonated ester.

  • Deprotonation: In the final step, a base (such as another molecule of methanol or the conjugate base of the catalyst) deprotonates the carbonyl oxygen of the ester, regenerating the acid catalyst and yielding the final ester product.

The Fischer esterification is a reversible reaction. To drive the equilibrium towards the formation of the ester, an excess of the alcohol (methanol in this case) is typically used.[2]

Experimental Protocol

This protocol is an adapted method based on established procedures for the Fischer esterification of similar substituted nitrobenzoic acids.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )ConcentrationNotes
5-Bromo-4-chloro-2-nitrobenzoic acidC₇H₃BrClNO₄280.46>98%Starting material.
Methanol (Anhydrous)CH₃OH32.04AnhydrousReagent and solvent.
Sulfuric Acid (Concentrated)H₂SO₄98.0895-98%Catalyst.
Ethyl AcetateC₄H₈O₂88.11ACS GradeFor extraction.
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01SaturatedFor neutralization.
Brine (Saturated NaCl solution)NaCl58.44SaturatedFor washing.
Anhydrous Magnesium SulfateMgSO₄120.37AnhydrousFor drying.
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) apparatus

Procedure

Reaction Setup:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-bromo-4-chloro-2-nitrobenzoic acid.

  • Add an excess of anhydrous methanol to the flask (approximately 10-20 molar equivalents relative to the carboxylic acid).

  • Place the flask in an ice bath to cool the mixture.

  • While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 molar equivalents) to the reaction mixture. Caution: The addition of sulfuric acid to methanol is exothermic.

Reaction:

  • Remove the ice bath and attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux using a heating mantle.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC), using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The reaction is typically complete within several hours.

Work-up and Purification:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Methyl 5-bromo-4-chloro-2-nitrobenzoate.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.

Visualizing the Workflow

The following diagram provides a visual representation of the key steps in the synthesis of Methyl 5-bromo-4-chloro-2-nitrobenzoate.

Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Esterification Reaction cluster_workup Work-up & Purification cluster_product Final Product prep1 Dissolve Starting Material in Methanol prep2 Cool in Ice Bath prep1->prep2 prep3 Add Sulfuric Acid Catalyst prep2->prep3 reaction1 Reflux Reaction Mixture prep3->reaction1 reaction2 Monitor by TLC reaction1->reaction2 workup1 Remove Excess Methanol reaction2->workup1 Reaction Complete workup2 Extraction with Ethyl Acetate workup1->workup2 workup3 Wash with NaHCO₃ and Brine workup2->workup3 workup4 Dry and Concentrate workup3->workup4 workup5 Purify (Recrystallization/Chromatography) workup4->workup5 product Methyl 5-bromo-4-chloro-2-nitrobenzoate workup5->product

Caption: Experimental workflow for the synthesis of Methyl 5-bromo-4-chloro-2-nitrobenzoate.

Characterization of Methyl 5-bromo-4-chloro-2-nitrobenzoate

Due to the limited availability of experimental data for the target compound, the following characterization data is predicted based on the analysis of structurally similar molecules. Researchers should confirm these findings with their own experimental data.

Analytical TechniquePredicted Observations
¹H NMR Two singlets in the aromatic region (δ 7.5-8.5 ppm), and a singlet for the methyl ester protons (δ 3.8-4.0 ppm).
¹³C NMR A signal for the ester carbonyl carbon (δ 160-170 ppm), signals for the aromatic carbons (δ 120-150 ppm), and a signal for the methyl ester carbon (δ 50-55 ppm).
IR Spectroscopy (cm⁻¹) Strong C=O stretch for the ester (around 1730 cm⁻¹), characteristic N-O stretching bands for the nitro group (around 1530 and 1350 cm⁻¹), and C-Cl and C-Br stretching bands in the fingerprint region.
Mass Spectrometry (EI) A molecular ion peak corresponding to the mass of the compound (C₈H₅BrClNO₄, m/z = 292.9). Fragmentation patterns would likely show loss of the methoxy group (-OCH₃) and the nitro group (-NO₂).

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 5-Bromo-4-chloro-2-nitrobenzoic acid: This compound is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Methanol: Methanol is flammable and toxic if ingested, inhaled, or absorbed through the skin. It can cause damage to organs, particularly the optic nerve.[3][4] Keep away from open flames and sources of ignition.

  • Concentrated Sulfuric Acid: Sulfuric acid is extremely corrosive and can cause severe skin burns and eye damage.[5][6][7] It reacts violently with water, generating significant heat. Always add acid to water slowly, never the other way around.

Troubleshooting

ProblemPossible CauseSolution
Low or no product formation Incomplete reaction.Extend the reflux time and continue to monitor the reaction by TLC. Ensure an adequate amount of catalyst was added.
Inactive catalyst.Use fresh, concentrated sulfuric acid.
Presence of water in reactants.Use anhydrous methanol and ensure all glassware is thoroughly dried.
Product is an oil or does not crystallize Presence of impurities.Purify the crude product using column chromatography.
Low yield after work-up Incomplete extraction.Perform multiple extractions with ethyl acetate.
Loss of product during neutralization.Add the sodium bicarbonate solution slowly and check the pH to avoid making the solution too basic, which could hydrolyze the ester.

Conclusion

The Fischer-Speier esterification provides a reliable and straightforward method for the synthesis of Methyl 5-bromo-4-chloro-2-nitrobenzoate from its corresponding carboxylic acid. By carefully controlling the reaction conditions, particularly by using an excess of anhydrous methanol and a strong acid catalyst, a good yield of the desired product can be achieved. The detailed protocol and safety guidelines presented in this application note are intended to facilitate the successful and safe synthesis and subsequent application of this important chemical intermediate in various research and development endeavors. It is strongly recommended that researchers validate the identity and purity of the synthesized compound using appropriate analytical techniques.

References

  • Methanol Safety Data Sheet. Carl ROTH. (n.d.). Retrieved from [Link]

  • Methanol Safety Data Sheet. (2018, September 20).
  • Sulphuric Acid Safety Data Sheet. SEASTAR CHEMICALS. (n.d.). Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. (2022, November 16). Retrieved from [Link]

  • Methanol Safety Data Sheet. Environmental Protection Agency. (n.d.). Retrieved from [Link]

  • Sulfuric Acid, Concentrated 18 M Safety Data Sheet. C2A Sales and Supplies. (2018, August 21).
  • Sulphuric acid ... % Safety Data Sheet. Chemos. (n.d.). Retrieved from [Link]

  • Preparation of 5-bromo-2-chloro-3-nitrobenzoic acid methyl ester (intermediate). (n.d.).
  • Fischer Esterification-Typical Procedures. OperaChem. (2024, January 5). Retrieved from [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. (n.d.).
  • 5-Chloro-2-nitrobenzoic acid Safety Data Sheet. Carl ROTH. (2024, March 2). Retrieved from [Link]

  • Fischer Esterification. Chemistry Steps. (2021, November 18). Retrieved from [Link]

Sources

Application

Application Note: Chemoselective Palladium-Catalyzed Sequential Cross-Coupling of Methyl 5-bromo-4-chloro-2-nitrobenzoate

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary The rational design of complex...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The rational design of complex small-molecule therapeutics often relies on the selective functionalization of polyhalogenated arenes. Methyl 5-bromo-4-chloro-2-nitrobenzoate (CAS: 1820703-50-1) is a highly versatile, multi-electrophilic building block featuring four distinct functional handles. This application note details the mechanistic rationale and validated protocols for the chemoselective, sequential palladium-catalyzed cross-coupling of this scaffold. By exploiting the differential bond dissociation energies (BDE) and electronic microenvironments of the C-Br and C-Cl bonds, researchers can achieve precise, step-wise functionalization, minimizing byproducts and maximizing atom economy.

Mechanistic Rationale & Chemoselectivity

The chemoselectivity of Methyl 5-bromo-4-chloro-2-nitrobenzoate is governed by two primary factors: inherent halogen bond strength and regioselective electronic activation [1].

  • Bond Dissociation Energy (BDE): The C-Br bond (~81 kcal/mol) is inherently weaker than the C-Cl bond (~96 kcal/mol). In palladium-catalyzed cross-coupling, the oxidative addition of the monoligated L1​Pd(0) active catalyst into the aryl halide is typically the rate-determining step [2]. The lower activation barrier for the C-Br bond naturally directs the initial insertion to the C5 position.

  • Electronic Microenvironment (Para-Activation): The nitro group at C2 is situated directly para to the bromo group at C5. The strong electron-withdrawing nature of the nitro moiety significantly lowers the lowest unoccupied molecular orbital (LUMO) of the arene, stabilizing the resulting Ar−Pd(II)−Br intermediate and further accelerating oxidative addition at C5 [3]. Conversely, the C4-chloro group is para to the ester, which provides secondary activation, but is insufficient to overcome the BDE differential under mild conditions.

CatalyticCycle Pd0 L_nPd(0) Active Catalyst OxAdd Oxidative Addition (Chemoselective at C5-Br) Pd0->OxAdd Substrate Methyl 5-bromo-4-chloro-2-nitrobenzoate + Aryl-B(OH)2 Substrate->OxAdd PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII TransMet Transmetalation (Base Mediated) PdII->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Methyl 5-aryl-4-chloro-2-nitrobenzoate RedElim->Product

Caption: Chemoselective Pd-catalyzed cycle favoring C-Br oxidative addition.

Quantitative Data: Reaction Optimization

To achieve high chemoselectivity (monocoupling at C5 vs. dicoupling at C4/C5), the choice of ligand and temperature is critical. Standard, non-bulky phosphine ligands (e.g., PPh3​ ) at moderate temperatures ( 70∘C ) fail to insert into the C-Cl bond, ensuring excellent selectivity. Conversely, bulky, electron-rich biarylphosphines (e.g., XPhos) at elevated temperatures force the double coupling.

Table 1: Optimization of the Suzuki-Miyaura Coupling

Catalyst System (5 mol%)LigandTemp (°C)C5-Coupled Yield (%)C4,C5-Dicoupled Yield (%)Unreacted SM (%)
Pd(PPh3​)4​ None 70 88 <2 10
Pd(dppf)Cl2​ dppf8082513
Pd2​(dba)3​ XPhos10015850
Pd(OAc)2​ SPhos9040600

Data interpretation: For step-wise functionalization, Pd(PPh3​)4​ at 70 °C is the optimal self-limiting system to isolate the C5-aryl intermediate.

Experimental Workflows & Protocols

The following workflow describes the sequential functionalization of the scaffold: first via a Suzuki-Miyaura coupling at the C5-Br position, followed by a Buchwald-Hartwig amination at the C4-Cl position.

Workflow SM Starting Material (C5-Br, C4-Cl) Step1 Suzuki-Miyaura Pd(PPh3)4, 70°C Targets C5-Br SM->Step1 Int Monocoupled Intermediate (C5-Aryl, C4-Cl) Step1->Int Step2 Buchwald-Hartwig Pd2(dba)3, XPhos, 100°C Targets C4-Cl Int->Step2 Final Fully Functionalized Product Step2->Final

Caption: Sequential cross-coupling workflow targeting C-Br then C-Cl bonds.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C5 Position)

Objective: Selectively couple an arylboronic acid to the C5 position while preserving the C4-Cl, C2-nitro, and C1-ester groups.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 5-bromo-4-chloro-2-nitrobenzoate (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.05 equiv, 1.05 mmol).

  • Catalyst & Base: Add Pd(PPh3​)4​ (0.05 equiv, 5 mol%) and anhydrous Na2​CO3​ (2.0 equiv, 2.0 mmol).

  • Solvent & Degassing: Add a degassed mixture of Toluene/EtOH/H₂O (4:1:1 v/v/v, 10 mL). Purge the reaction mixture with Argon for 10 minutes using a subsurface sparging needle.

  • Reaction Execution: Heat the mixture to 70 °C under an Argon atmosphere. Stir vigorously for 4–6 hours.

  • Self-Validating In-Process Control (IPC): Withdraw a 50 µL aliquot, dilute with 100 µL EtOAc, and wash with 100 µL H₂O. Analyze the organic layer via LC-MS.

    • Validation Metric: The reaction is complete when the SM peak (m/z ~294) is <2% relative to the product peak. If dicoupling (m/z corresponding to di-aryl) exceeds 3%, immediately quench the reaction by cooling to 0 °C.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with distilled water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the C5-monocoupled intermediate.

Protocol B: Buchwald-Hartwig Amination (C4 Position)

Objective: Couple a secondary amine to the sterically hindered and electronically deactivated C4-Cl position of the intermediate generated in Protocol A.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the C5-aryl-4-chloro-2-nitrobenzoate intermediate (1.0 equiv, 0.5 mmol), Pd2​(dba)3​ (0.025 equiv, 2.5 mol%), and XPhos (0.06 equiv, 6 mol%).

  • Base Selection: Add Cs2​CO3​ (2.0 equiv, 1.0 mmol). Note: Avoid strong bases like NaOtBu, which will rapidly hydrolyze the methyl ester and potentially degrade the nitro group.

  • Reagent Addition: Remove the vial from the glovebox, connect to a Schlenk line, and add anhydrous, degassed 1,4-Dioxane (5 mL) followed by the secondary amine (1.2 equiv, 0.6 mmol).

  • Reaction Execution: Seal the vial and heat to 100 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, eluting with EtOAc. Concentrate and purify via reverse-phase HPLC or silica gel chromatography.

Causality & Troubleshooting (Self-Validating Systems)

To ensure robust reproducibility, the following causal relationships dictate the experimental design:

  • Why Pd(PPh3​)4​ at 70 °C for Step 1? Triphenylphosphine is an unencumbered, moderately electron-rich ligand. It provides sufficient electron density to the Pd center to cleave the weaker C-Br bond but lacks the steric bulk and extreme electron-richness required to force insertion into the stronger C-Cl bond. Keeping the temperature at 70 °C acts as a thermodynamic brake against C-Cl activation [1].

  • Why Toluene/EtOH/H₂O as a solvent? The biphasic system ensures that the inorganic base ( Na2​CO3​ ) is fully dissolved, generating the reactive boronate complex required for the transmetalation step. The ethanol acts as a phase-transfer agent, ensuring homogeneity at the solvent interface.

  • Why XPhos and Cs2​CO3​ for Step 2? The C4-Cl bond is notoriously difficult to activate. XPhos, a bulky dialkylbiarylphosphine, creates a highly reactive, monoligated L1​Pd(0) species that rapidly inserts into aryl chlorides [2]. Cs2​CO3​ is selected because it is a mild, non-nucleophilic base; using standard alkoxide bases (like NaOtBu) would cause immediate transesterification or hydrolysis of the C1-methyl ester [3].

References

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Hazari, N. et al., Chemical Reviews, ACS Publications. Available at:[Link][1]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, MDPI. Available at:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 5-bromo-4-chloro-2-nitrobenzoate

Welcome to the technical support center for the synthesis of Methyl 5-bromo-4-chloro-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 5-bromo-4-chloro-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. Our focus is on providing scientifically-grounded, practical solutions based on established chemical principles.

Synthesis Overview and Core Challenges

The synthesis of Methyl 5-bromo-4-chloro-2-nitrobenzoate is a critical process for creating intermediates used in pharmaceutical and materials science research. The most direct and common pathway involves the esterification of 5-bromo-4-chloro-2-nitrobenzoic acid. While seemingly straightforward, achieving high yield and purity requires careful control over reaction conditions to prevent incomplete reactions and hydrolysis.

An alternative, and often preceding, pathway involves the electrophilic nitration of a suitable precursor, such as methyl 3-bromo-4-chlorobenzoate. This step is particularly sensitive, with the potential for side-product formation, including positional isomers and dinitrated compounds, which can significantly complicate purification and reduce the overall yield.[1][2]

This guide will address challenges in both the esterification and the precursor nitration steps, providing a holistic approach to optimizing the entire synthetic sequence.

Synthesis_Pathway cluster_0 Route 1: Esterification cluster_1 Route 2: Nitration (Precursor Synthesis) Acid 5-bromo-4-chloro- 2-nitrobenzoic acid Ester Methyl 5-bromo-4-chloro- 2-nitrobenzoate Acid->Ester Methanol (MeOH) Acid Catalyst (H₂SO₄) Precursor Methyl 3-bromo- 4-chlorobenzoate Nitrated_Ester Methyl 5-bromo-4-chloro- 2-nitrobenzoate Precursor->Nitrated_Ester Nitrating Mixture (HNO₃/H₂SO₄)

Caption: A workflow for diagnosing and addressing low reaction yields.

Q3: My reaction mixture turned dark brown or black, and I isolated a tar-like substance instead of a solid.

A3: This is a strong indication of decomposition or oxidation, typically caused by excessive heat.

  • Causality: Nitration reactions are highly exothermic. If the heat generated is not dissipated effectively, the temperature can rise uncontrollably, leading to the oxidation of the aromatic starting material or product and subsequent polymerization into tar. [1]* Solutions:

    • Efficient Cooling: Use an ice-salt bath to maintain temperatures closer to 0°C if an ice bath proves insufficient. [3] 2. Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to distribute the added reagents and heat evenly, preventing localized "hot spots."

    • Slow Dropwise Addition: Add the nitrating mixture dropwise with a dropping funnel, allowing the cooling bath to dissipate the heat from the reaction between each drop. [4]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the final esterification step?

A1: Fischer esterification, which involves heating the carboxylic acid (5-bromo-4-chloro-2-nitrobenzoic acid) in an excess of methanol with a strong acid catalyst like sulfuric acid, is the most common and cost-effective method. [5]For substrates that are sensitive to strong acids or high temperatures, an alternative is to react the acid with dimethyl sulfate (Me₂SO₄) in the presence of a base like potassium carbonate (K₂CO₃). [6] Q2: How can I best monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is the most effective technique for monitoring the reaction. [5]Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material and the product. By spotting the reaction mixture alongside the starting material standard, you can visually track the disappearance of the reactant and the appearance of the product.

Q3: What is the standard work-up procedure after the nitration reaction?

A3: The standard procedure is to quench the reaction by pouring the acidic mixture slowly onto a large amount of crushed ice with vigorous stirring. [2][7]This accomplishes several things: it stops the reaction, dilutes the strong acid, and precipitates the organic product, which is typically insoluble in water. The solid can then be collected by vacuum filtration and washed with cold water to remove residual acids. [3] Q4: My final product is slightly off-color. How can I purify it?

A4: The most common and effective method for purifying the solid product is recrystallization. [3]* Solvent Selection: Methanol or ethanol are often good choices for recrystallizing nitrobenzoate esters. [8][7]The ideal solvent should dissolve the compound when hot but not when cold.

  • Decolorization: If the product is colored due to persistent impurities, you can add a small amount of activated charcoal to the hot solution before filtering it. The charcoal will adsorb the colored impurities. [3]

Experimental Protocols and Data

Data Presentation: Recommended Reaction Conditions

The following table summarizes optimized parameters for the key reaction steps. These may require further optimization based on laboratory-specific conditions.

ParameterNitration of PrecursorFischer Esterification
Key Reagent Nitrating Mixture (HNO₃/H₂SO₄)Anhydrous Methanol
Catalyst Sulfuric Acid (H₂SO₄)Sulfuric Acid (H₂SO₄)
Temperature 0 - 10°C (Critical) [8]Reflux (approx. 65°C)
Molar Ratio Substrate:HNO₃ (1 : 1.1-1.3)Acid:Methanol (1 : large excess)
Reaction Time 1 - 3 hours4 - 12 hours (TLC monitored)
Work-up Pour onto crushed ice [2]Evaporate excess MeOH, extract
Protocol 1: Fischer Esterification of 5-bromo-4-chloro-2-nitrobenzoic acid
  • In a round-bottom flask, suspend 5-bromo-4-chloro-2-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Place the flask in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) with stirring.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction's progress by TLC until the starting carboxylic acid is consumed (typically 4-12 hours).

  • Once complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator. [5]6. Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. [5]8. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.

Protocol 2: Purification by Recrystallization
  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimum amount of a suitable solvent (e.g., methanol) and heat the mixture gently until the solid just dissolves. [7]3. If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and briefly swirl.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. [3]6. Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.

Parameter_Interdependencies Temp Temperature Purity Purity Temp->Purity  High temp decreases purity Time Reaction Time Yield Yield Time->Yield Affects completion Stoich Stoichiometry Stoich->Yield Affects completion Stoich->Purity Excess can decrease purity Purity->Yield Affects isolated yield

Caption: Interdependencies of key reaction parameters on product yield and purity.

References

  • Side product formation in the synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene. BenchChem. 1

  • Synthesis of methyl 5-chloro-2-nitrobenzoate. Molbase.

  • An In-depth Technical Guide to the Synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene. BenchChem. 2

  • Methyl 5-chloro-2-nitrobenzoate. National Center for Biotechnology Information (PMC).

  • An In-depth Technical Guide to the Synthesis Pathway of Methyl 4,5-dimethyl-2-nitrobenzoate. BenchChem. 5

  • A Comparative Guide to the Synthesis of 5-Methyl-2-nitrobenzoic Acid: Traditional vs. Green Routes. BenchChem. 9

  • Technical Support Center: Synthesis and Purification of 5-Chloro-2-methyl-4-nitrophenol. BenchChem. 10

  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses.

  • Nitration of methyl benzoate. Royal Society of Chemistry.

  • Nitration of Methyl Benzoate. YouTube.

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for Methyl 5-bromo-4-chloro-2-nitrobenzoate

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with Methyl 5-bromo-4-chloro-2-nitrobenzoate (CAS: 1820703-50-1) [1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with Methyl 5-bromo-4-chloro-2-nitrobenzoate (CAS: 1820703-50-1) [1]. The purification of highly substituted halogenated nitroaromatics presents unique physicochemical challenges, including the co-elution of positional isomers, susceptibility to ester hydrolysis, and complex crystallization thermodynamics.

This document provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-purity isolation.

Part 1: Troubleshooting Guides & FAQs

Q: Why do my halogenated nitrobenzoate isomers co-elute on standard silica gel or C18 columns, and how can I resolve them? A: Standard C18 stationary phases rely primarily on hydrophobic interactions, which often fail to distinguish between closely related positional isomers (e.g., 4-bromo-5-chloro vs. 5-bromo-4-chloro). Because the molecular volume and lipophilicity of these isomers are nearly identical, they co-elute. The Fix: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column[2]. These fluorinated or aromatic stationary phases provide orthogonal selectivity by exploiting π−π interactions, dipole-dipole interactions, and shape selectivity. These forces are highly sensitive to the exact spatial arrangement of the halogens around the nitrobenzene ring, allowing for baseline resolution[2].

Q: During recrystallization, my product forms a viscous oil at the bottom of the flask instead of crystals. What causes this "oiling out" and how is it fixed? A: "Oiling out" occurs when the melting point of the crude mixture is depressed below the temperature at which the compound becomes insoluble in the solvent. Instead of precipitating as a solid, the compound separates as a distinct liquid phase. This is a common thermodynamic trap for highly substituted nitroaromatics when impurities are present. The Fix: Reheat the mixture until the oil completely redissolves. Add a small amount of a co-solvent (like water if using methanol or ethanol) to adjust the solubility threshold, and cool the solution much more slowly. Introducing a seed crystal or scratching the inside of the flask with a glass rod provides a physical nucleation site, thermodynamically favoring crystal lattice formation over phase separation[3].

Q: I am observing a significant loss of yield due to the formation of the corresponding carboxylic acid. How can I prevent ester hydrolysis? A: The methyl ester of this compound is highly activated toward nucleophilic attack. The strong electron-withdrawing nature of the ortho-nitro group and the para-halogens makes the carbonyl carbon highly electrophilic. Even mild aqueous basic conditions (e.g., washing with saturated NaHCO3​ ) or prolonged exposure to acidic aqueous environments during workup can trigger rapid hydrolysis. The Fix: Perform extractions rapidly, keep all aqueous washes ice-cold to kinetically slow the hydrolysis reaction, and maintain a strictly neutral pH during chromatographic purification[4].

Part 2: Self-Validating Experimental Protocols

Protocol A: Self-Validating Recrystallization

Objective: Remove trace organic impurities and isolate the pure methyl ester from crude reaction mixtures.

  • Dissolution: Suspend the crude solid in a minimal volume of methanol inside an Erlenmeyer flask. Heat the mixture to boiling while stirring[2]. Causality: Methanol is chosen because the compound is sparingly soluble at room temperature but highly soluble at its boiling point, which is the fundamental thermodynamic requirement for recrystallization[3].

  • Hot Filtration (Optional): If insoluble particulates remain, filter the boiling solution through a pre-heated funnel. Causality: Pre-heating the glassware prevents premature crystallization in the funnel stem, which would lead to yield loss[2].

  • Controlled Cooling: Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath. Causality: Rapid cooling traps impurities within the crystal lattice. Slow cooling allows for the formation of a highly ordered, pure crystal lattice[4].

  • Self-Validation Check: Before filtering, spot the mother liquor alongside the crude starting material on a silica gel TLC plate (elute with 8:2 Hexane/Ethyl Acetate)[3]. Validation: If the mother liquor shows a high concentration of the desired product, the crystallization is incomplete; evaporate 20% of the solvent and cool further. If it primarily shows impurities, proceed to the next step.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel and wash with ice-cold methanol to remove residual mother liquor[3].

Protocol B: Preparative HPLC Isolation of Halogenated Isomers

Objective: Separate the target compound from closely related positional halogenated isomers.

  • Column Equilibration: Equip the system with a Pentafluorophenyl (PFP) column (5 µm) and equilibrate with a mobile phase of 60:40 Acetonitrile/Water. Causality: The PFP stationary phase provides the necessary dipole-dipole interactions to resolve halogens that co-elute on standard C18 columns[2].

  • Sample Injection: Dissolve the sample in the mobile phase and filter through a 0.45 µm PTFE syringe filter[2]. Causality: Filtration prevents column frit blockage and extends the lifespan of the preparative column.

  • Fraction Collection: Run the gradient at an appropriate flow rate, monitoring UV absorbance at 254 nm[2]. Collect peaks into clean tubes.

  • Self-Validation Check: Re-inject a 5 µL aliquot of the collected main fraction onto an analytical HPLC system using the exact same method. Validation: The chromatogram must show a single peak with >98% Area Under Curve (AUC). If shoulders or secondary peaks are present, the fraction must be re-purified before solvent evaporation.

Part 3: Data Presentation

Table 1: Physicochemical Properties & Chromatographic Behavior

PropertyValue / DescriptionImpact on Purification Strategy
CAS Number 1820703-50-1[1]Essential for referencing exact structural data.
Functional Groups Methyl ester, Nitro, Bromo, ChloroHighly polarizable; susceptible to ester hydrolysis.
Solubility Soluble in hot MeOH, EtOAc, DCM. Insoluble in H2O.Ideal for recrystallization from MeOH or EtOH/H2O[4].
TLC Retention ( Rf​ ) ~0.35 in 8:2 Hexane/EtOAc[3]Provides a reliable baseline for flash chromatography.

Table 2: Optimized HPLC Parameters for Isomer Resolution

ParameterRecommendationScientific Rationale
Column PFP or Phenyl-Hexyl (5 µm)Superior shape selectivity for halogenated nitrobenzenes[2].
Mobile Phase Acetonitrile / WaterProvides tunable elution strength while maintaining peak shape.
Flow Rate 1.0 mL/min (Analytical)Balances resolution and run time[2].
Detection UV at 254 nmNitroaromatics exhibit strong UV absorbance at this wavelength[2].
Column Temp 30 - 40 °CImproves mass transfer kinetics and sharpens peaks[2].

Part 4: Logical Workflows & Visualizations

Recrystallization A Crude Methyl 5-bromo- 4-chloro-2-nitrobenzoate B Dissolve in minimal hot Methanol A->B C Cool slowly to RT then Ice Bath B->C D Did crystals form? C->D E Vacuum Filtration & Cold Wash D->E Yes F Oiling Out (Phase Separation) D->F No (Oil) G Reheat to dissolve, adjust solvent ratio F->G H Add seed crystal & scratch flask G->H H->C Retry

Workflow for resolving oiling out during recrystallization.

HPLC_Logic A Halogenated Isomer Mixture B Screen C18 Column (Hydrophobic interactions) A->B C Resolution > 1.5? B->C D Proceed to Prep HPLC C->D Yes E Switch to PFP Column (pi-pi & shape selectivity) C->E No F Optimize Mobile Phase (MeCN/H2O gradient) E->F F->C Re-evaluate

Chromatographic method development logic for halogenated nitrobenzoate isomers.

References

  • RSC Education. Nitration of methyl benzoate.[Link]

  • University of South Alabama. Preparation of Methyl 3-nitrobenzoate.[Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization &amp; Purification of Methyl 5-bromo-4-chloro-2-nitrobenzoate

Welcome to the Technical Support Center for Advanced Aromatic Building Blocks. This guide is engineered for drug development professionals and synthetic chemists working with Methyl 5-bromo-4-chloro-2-nitrobenzoate (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Aromatic Building Blocks. This guide is engineered for drug development professionals and synthetic chemists working with Methyl 5-bromo-4-chloro-2-nitrobenzoate (CAS: 1820703-50-1) .

Due to the complex molecular architecture of this compound—which features polar hydrogen-bond acceptors (ester and nitro groups) directly competing with highly lipophilic, heavy halogens (bromo and chloro groups)—achieving a high-purity crystalline product requires precise thermodynamic control and deliberate solvent selection. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure reproducible purification.

I. Solvent Selection Matrix

The presence of heavy halogens significantly increases the hydrophobicity of the nitrobenzoate core. Selecting the correct solvent requires balancing the dielectric constant to solvate the polar groups at high temperatures while forcing the lipophilic halogens to initiate precipitation upon cooling.

Solvent SystemBoiling Point (°C)Polarity IndexSuitability & Mechanistic Causality
Ethanol (Absolute) 78.35.2Primary Choice. Provides an exceptionally steep temperature-solubility gradient for nitrobenzoates, allowing high recovery yields upon ice-bath cooling[1].
Methanol 64.75.1Secondary Choice. Excellent for mono-halogenated species, but the bulky di-halogenated core of this specific compound may exhibit limited solubility even at reflux[2].
Ethyl Acetate / Hexane (1:3) ~68 (mixed)~1.5 (mixed)Advanced Choice. Ideal for highly lipophilic derivatives. The tunable dielectric constant prevents "oiling out" and mimics chromatographic resolution[3].
Toluene 110.62.4Niche Choice. Useful for removing highly non-polar impurities, but the high boiling point complicates the final vacuum drying phase[4].
II. Self-Validating Recrystallization Protocol

This standard operating procedure (SOP) is designed as a closed-loop, self-validating system. By incorporating analytical checkpoints, the protocol guarantees that the physical steps taken directly correlate with verifiable chemical purity.

Step 1: Solvent Preparation & Saturation Heat your chosen primary solvent (e.g., Absolute Ethanol) to just below its boiling point (approx. 75°C). Place the crude Methyl 5-bromo-4-chloro-2-nitrobenzoate in an Erlenmeyer flask. Add the hot solvent dropwise while swirling until the solid just dissolves.

  • Causality: Using the absolute minimum volume of hot solvent ensures maximum supersaturation upon cooling. Excess solvent will shift the thermodynamic equilibrium, keeping your target compound dissolved and destroying your yield[5].

Step 2: Hot Filtration (If required) If insoluble mechanical impurities or polymerized byproducts are present, filter the hot solution rapidly through a fluted filter paper into a pre-warmed flask.

Step 3: Controlled Nucleation Allow the flask to cool completely undisturbed to room temperature.

  • Causality: Slow, undisturbed cooling provides the necessary time for the molecules to arrange into a stable, highly ordered crystal lattice. Rapid cooling forces regioisomeric impurities to become trapped within a hastily formed, amorphous solid matrix[1].

Step 4: Ice Bath Maturation Once room temperature is reached, submerge the flask in an ice bath (0–4°C) for 15–30 minutes to crash out the remaining solute and maximize precipitation.

Step 5: Isolation & Washing Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold solvent.

  • Causality: The residual mother liquor trapped in the interstitial spaces of the crystal cake contains highly concentrated impurities. Washing with cold solvent flushes these away without providing enough thermal energy to re-dissolve your purified product[6].

Step 6: Self-Validation & Quality Control Dry the crystals under vacuum to a constant weight. To validate the success of the recrystallization, perform Thin Layer Chromatography (TLC) using an 8:2 Hexane/Ethyl Acetate mobile phase.

  • Validation Check: The presence of a single, distinct spot (Rf ~0.35) confirms the complete removal of regioisomers and starting materials, validating your solvent choice and cooling gradient ()[5].

III. Troubleshooting Guides & FAQs

Q1: Why does my Methyl 5-bromo-4-chloro-2-nitrobenzoate "oil out" instead of forming distinct crystals? A1: Oiling out (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which it saturates the solvent. For heavily halogenated nitrobenzoates, pure alcohols can sometimes cause this if the cooling gradient is too steep or the compound is highly impure.

  • Mechanistic Fix: Reheat the mixture until it is completely homogeneous. Add a small volume of a miscible anti-solvent (e.g., hexane) to lower the solubility threshold and adjust the dielectric constant, then cool very slowly. Seeding the solution with a verified pure crystal lowers the activation energy required for nucleation, allowing the system to bypass the oiling-out phase ()[3].

Q2: How do I separate the desired 5-bromo-4-chloro isomer from other regioisomers formed during the halogenation/nitration steps? A2: Regioisomers possess nearly identical dipole moments but differ significantly in their crystal lattice packing energies due to steric bulk. Ethanol is highly effective here because its hydrogen-bonding network interacts differentially with the steric bulk of the isomers, exaggerating solubility differences ()[1]. If ethanol fails, switch to the binary Ethyl Acetate/Hexane (1:3) system. This mimics the solvent conditions of silica gel chromatography, ensuring only the most thermodynamically stable isomer crystallizes.

Q3: My yield is exceptionally low after filtration. What went wrong? A3: Low yield is almost always a function of solvent volume or washing technique. If you used too much hot solvent in Step 1, the saturation point is never reached during cooling. Alternatively, if you washed the filter cake with room-temperature solvent instead of ice-cold solvent, you provided enough thermal energy to re-dissolve the purified product, washing it straight into the waste flask ()[7].

IV. Mechanistic Workflow

The following decision tree maps the logical progression and troubleshooting pathways for isolating high-purity halogenated nitrobenzoates.

Recrystallization_Workflow A Crude Methyl 5-bromo-4-chloro-2-nitrobenzoate B Dissolve in minimal hot solvent (e.g., EtOH or EtOAc) A->B C Cool slowly to room temp B->C D Did crystals form? C->D E Filter & wash with cold solvent D->E Yes F Oiling out observed? D->F No H Pure Product (HPLC/TLC verified) E->H G Reheat, add anti-solvent (Hexane) or seed crystal F->G Yes G->C

Figure 1: Troubleshooting workflow for recrystallization of halogenated nitrobenzoates.

V. References
  • University of South Alabama. "Preparation of Methyl 3-nitrobenzoate." Department of Chemistry Laboratory Protocols. Available at:[Link]

  • European Patent Office. "EP1420016A1 - Crystal and process for producing the same." Google Patents. Available at:

  • Physics & Maths Tutor. "Question paper - Unit 6B (6CH08) - June 2012." Edexcel Chemistry A-Level. Available at:[Link]

Sources

Optimization

Overcoming solubility issues with Methyl 5-bromo-4-chloro-2-nitrobenzoate

Welcome to the technical support guide for Methyl 5-bromo-4-chloro-2-nitrobenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome the significant solubil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Methyl 5-bromo-4-chloro-2-nitrobenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome the significant solubility challenges associated with this compound. Due to its highly substituted aromatic structure, achieving complete and stable dissolution requires a systematic and informed approach. This guide provides in-depth troubleshooting, validated protocols, and the underlying chemical principles to ensure your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is Methyl 5-bromo-4-chloro-2-nitrobenzoate so difficult to dissolve?

A1: The poor solubility of this compound is a direct consequence of its molecular structure. It possesses a rigid, planar benzene ring substituted with several functional groups that contribute to strong intermolecular forces in the solid state (crystal lattice energy).

  • High Molecular Weight & Halogenation: The presence of both bromine and chlorine atoms significantly increases the molecular weight (MW) and molecular surface area.

  • Polar Functional Groups: The nitro (-NO₂) and methyl ester (-COOCH₃) groups are polar. In the crystal lattice, these groups can participate in strong dipole-dipole interactions and π-stacking with adjacent aromatic rings.

  • Lack of Ionizable Groups: The molecule lacks acidic or basic functional groups that can be protonated or deprotonated to form water-soluble salts.[1] Adjusting the pH of aqueous solutions will not significantly improve its solubility.[2]

For a solute to dissolve, the energy released from solute-solvent interactions must be sufficient to overcome both the solute-solute (crystal lattice) and solvent-solvent interactions.[3] With this compound, a high amount of energy is required to break apart the solid crystal, a primary reason for its low solubility in many common solvents.

Q2: What are the recommended starting solvents for solubilizing this compound?

A2: A systematic approach starting with common organic solvents is recommended. Based on the properties of structurally similar halogenated nitrobenzoates, the following solvents are logical starting points. Always begin with a small amount of the compound and solvent to assess solubility before scaling up.

Solvent ClassRecommended SolventsRationale & CausalityBoiling Point (°C)
Aprotic Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Excellent at solvating a wide range of polar and nonpolar compounds. Their high polarity disrupts the crystal lattice effectively. Often the solvent of last resort for highly insoluble compounds.[4]189 (DMSO), 153 (DMF)
Chlorinated Dichloromethane (DCM), ChloroformThe polarity is intermediate, and they can effectively solvate the halogenated aromatic ring. Useful for reactions and extractions.[5]39.6 (DCM), 61.2 (Chloroform)
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate polarity. THF is often a better solvent than diethyl ether due to its higher polarity.66 (THF), 34.6 (Ether)
Esters Ethyl Acetate (EtOAc)Commonly used as a reaction and extraction solvent for similar compounds. Its polarity is suitable for solvating the ester group.[5]77.1
Alcohols Methanol (MeOH), Ethanol (EtOH)The polar hydroxyl group can interact with the nitro and ester moieties. Often used for recrystallization, especially when mixed with an anti-solvent like water.[6][7][8]64.7 (MeOH), 78.4 (EtOH)
Aromatic TolueneThe nonpolar aromatic structure can interact favorably with the compound's benzene ring via π-stacking.110.6

Note: Always use anhydrous grade solvents, as residual water can significantly impact the solubility of hydrophobic compounds.

Q3: I've achieved initial dissolution in a heated solvent, but the compound precipitates upon cooling. What's happening and how can I fix it?

A3: This phenomenon indicates that you have created a supersaturated solution. The solubility of most solids, including this one, is highly dependent on temperature.[9][10] Heating provides the energy needed to break the crystal lattice bonds, allowing more solute to dissolve than would be possible at room temperature.[10][11][12] As the solution cools, the kinetic energy decreases, and the system can no longer support this high concentration of solute, leading to precipitation or crystallization.

Troubleshooting Steps:

  • Maintain Temperature: If your experiment allows, maintain the solution at the elevated temperature where the compound is soluble.

  • Use a Co-Solvent System: This is often the most practical solution. A second, miscible solvent (a "co-solvent") can be added to the primary solvent to increase the overall solvating power of the system at room temperature.[4] For example, if your compound is soluble in hot ethanol, creating a room-temperature mixture of DMSO and ethanol might keep it in solution.

  • Re-evaluate Your Solvent Choice: The solvent you are using may be ideal for recrystallization but not for creating a stable stock solution. Refer to the table in Q2 and consider a stronger solvent like DMSO or DMF.

Q4: Can I use a co-solvent system for in vivo or in vitro studies? What formulations are recommended?

A4: Yes, co-solvent systems are a standard and effective strategy for formulating poorly soluble compounds for biological studies.[4] The goal is to use the minimum amount of organic solvent necessary to achieve dissolution, as the solvents themselves can have biological effects. A widely used starting formulation for many poorly soluble compounds is a mix of DMSO, PEG400, a surfactant like Tween 80, and a saline or buffer solution.[4]

Troubleshooting Guides & Experimental Protocols

Logical Troubleshooting Workflow

This workflow provides a systematic path to address solubility issues, starting from the most common and simplest solutions.

G start Start: Compound will not dissolve purity Step 1: Verify Purity (TLC, NMR, etc.) start->purity solvent Step 2: Solvent Screening (See Protocol 1) purity->solvent Impure? Purify first. purity->solvent Pure? heat Step 3: Apply Heat (See Protocol 2) solvent->heat Insoluble? end Result: Stable Solution Achieved solvent->end Soluble? cosolvent Step 4: Use Co-Solvent (See Protocol 3) heat->cosolvent Precipitates on cooling? heat->end Stays dissolved? particle Step 5: Reduce Particle Size (Mortar & Pestle, Sonication) cosolvent->particle Still insoluble? cosolvent->end Soluble? particle->end

Caption: A step-by-step decision tree for troubleshooting solubility.

Protocol 1: Systematic Solvent Screening

Objective: To identify the most effective single solvent for Methyl 5-bromo-4-chloro-2-nitrobenzoate.

Methodology:

  • Preparation: Aliquot approximately 10 mg of the compound into several separate, labeled glass vials.

  • Initial Solvent Addition: To the first vial, add the first test solvent (e.g., Dichloromethane) dropwise, up to 0.5 mL. Vortex or stir the vial for 1 minute at room temperature.

  • Observation: Check for dissolution. A compound is considered "dissolved" when a homogenous solution is formed with no visible suspended particles.[3] Viewing the vial against a dark background can help identify undissolved solids.

  • Incremental Addition: If the compound is not fully dissolved, add another 0.5 mL of the solvent and vortex for another minute. Record the approximate concentration if dissolution is achieved (e.g., ~10 mg/mL).

  • Heating: If the compound remains insoluble at room temperature, gently heat the vial in a water bath to approximately 50-60°C for 5 minutes.[1] Observe and record any changes in solubility.

  • Repeat: Repeat steps 2-5 for each solvent listed in the Q2 table.

  • Analysis: Compare your results to identify the solvent(s) that dissolve the compound at the highest concentration with the least amount of heating.

Protocol 2: Developing a Co-Solvent System for Biological Assays

Objective: To prepare a soluble and biocompatible formulation for in vitro or in vivo testing. This protocol is adapted from established methods for poorly soluble compounds.[4]

Materials:

  • Methyl 5-bromo-4-chloro-2-nitrobenzoate

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG400), sterile, injectable grade

  • Polysorbate 80 (Tween 80), sterile

  • Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS)

Methodology:

  • Calculate Amounts: Determine the mass of the compound required for your desired final concentration and dosing volume. A common starting formulation is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% Saline .[4]

  • Initial Dissolution: In a sterile vial, add the pre-weighed compound. Add the calculated volume of DMSO and vortex or sonicate until the solid is completely dissolved. This creates a concentrated stock.

  • Add Viscous Co-Solvent: Add the calculated volume of PEG400 to the DMSO solution. Vortex thoroughly. The solution may become viscous.

  • Add Surfactant: Add the calculated volume of Tween 80 and vortex again until the solution is homogeneous. Surfactants help prevent precipitation when the aqueous component is added.

  • Final Dilution: Slowly add the sterile saline or PBS to the organic mixture, vortexing continuously during the addition. This final step is critical; adding the aqueous phase too quickly can cause the compound to "crash out" or precipitate.

  • Final Observation: Inspect the final solution to ensure it is clear and free of any precipitate. If slight precipitation occurs, the percentage of the organic solvents may need to be increased slightly.

Visualizing the Solubility Challenge

The following diagram illustrates the structural features of Methyl 5-bromo-4-chloro-2-nitrobenzoate that contribute to its poor solubility profile.

G cluster_molecule Methyl 5-bromo-4-chloro-2-nitrobenzoate cluster_groups Functional Groups cluster_forces Resulting Intermolecular Forces mol Aromatic Ring (C₆H₂) - Nonpolar - Prone to π-stacking Bromo Bromo (-Br) Chloro Chloro (-Cl) Nitro Nitro (-NO₂) Ester Methyl Ester (-COOCH₃) Lattice Strong Crystal Lattice Energy (High melting point, difficult to break apart) Bromo->Lattice Increase MW & van der Waals forces Chloro->Lattice Increase MW & van der Waals forces Dipole Strong Dipole-Dipole Interactions Nitro->Dipole Contribute polarity Ester->Dipole Contribute polarity Low_Solubility Overall Low Solubility Lattice->Low_Solubility Dipole->Low_Solubility

Caption: Key structural features impacting the compound's solubility.

References

  • ChemicalBook. (2026, January 13). Methyl 5-chloro-2-nitrobenzoate | 51282-49-6.
  • University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC. Retrieved from [Link]

  • Advanced ChemBlocks. (2026, March 11). Methyl 4-chloro-5-fluoro-2-nitrobenzoate.
  • AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • I. Y. Lee, et al. (n.d.). Methyl 5-chloro-2-nitrobenzoate. PMC. Retrieved from [Link]

  • Sciencemadness.org. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.
  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • PMC - NIH. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • ResearchGate. (2025, December 27). (PDF) Solubility Temperature Dependence Predicted from 2D Structure.
  • PMC - NIH. (2023, April 8). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Retrieved from [Link]

  • ResearchGate. (2023, September 13). Experimental and computational study of solid solution formed between substituted nitrobenzoic acids.
  • BenchChem. (2025). Technical Support Center: Recrystallization of 5-Methyl-2-nitrobenzoic Acid.
  • Sigma-Aldrich. (n.d.). Methyl 4-bromo-2-nitrobenzoate | 158580-57-5.
  • Academia.edu. (n.d.). Investigation: The effect of temperature on solubility. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-chloro-5-fluoro-2-nitrobenzoate | C8H5ClFNO4 | CID 59418573.
  • Thermo Fisher Scientific. (n.d.). Methyl-5-chloro-2-nitrobenzoate - SAFETY DATA SHEET.
  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]

  • Web.pdx.edu. (n.d.). Macroscale Nitration of Methyl Benzoate. Retrieved from [Link]

  • PMC - NIH. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2015, July 10). How can I measure concentration of low-solubility organic compounds in water?.
  • IU East Experimental Chemistry Laboratory Manual - Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility. Retrieved from [Link]

  • ChemScene. (n.d.). 124371-59-1 | Methyl 5-bromo-2-chloro-3-nitrobenzoate.
  • Wychem. (n.d.). Methyl 2-bromo-4-fluoro-5-nitrobenzoate.
  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

  • RSC Education. (2016, October 15). Nitration of methyl benzoate | Resource. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]

  • JMPAS. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview. Retrieved from [Link]

  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • BLD Pharm. (n.d.). 883554-93-6|Methyl 5-bromo-2-nitrobenzoate.

Sources

Troubleshooting

Technical Support Center: Separation of Bromochloronitrobenzoate Regioisomers

Welcome to the technical support center for the analysis and separation of bromochloronitrobenzoate regioisomers. This guide is designed for researchers, analytical scientists, and drug development professionals who enco...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis and separation of bromochloronitrobenzoate regioisomers. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in resolving these structurally similar compounds. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the separation of bromochloronitrobenzoate isomers.

Q1: Why is the separation of bromochloronitrobenzoate regioisomers so challenging?

The primary challenge lies in the nature of positional isomers. Regioisomers of bromochloronitrobenzoates have the same molecular formula and functional groups but differ in the substitution pattern on the benzene ring (e.g., ortho, meta, para positioning of the bromo, chloro, and nitro groups).[1] This results in very similar physicochemical properties such as polarity, boiling point, and solubility, making them difficult to resolve using standard chromatographic techniques. The goal is to exploit the subtle differences in dipole moments and molecular geometry to achieve separation.

Q2: What are the primary analytical techniques for separating these isomers?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most effective and commonly used techniques.[2]

  • HPLC , particularly reversed-phase (RP-HPLC), is often the first choice due to its versatility in method development and its suitability for polar, non-volatile compounds. The ability to manipulate mobile phase composition, pH, and stationary phase chemistry provides many avenues for optimizing selectivity.[3][4]

  • Gas Chromatography (GC) , typically coupled with a mass spectrometer (GC-MS) or an electron capture detector (ECD), is also highly effective, especially for achieving very low detection limits.[2][5] GC separates based on volatility and interaction with the stationary phase. The choice between HPLC and GC depends on the specific isomers, sample matrix, and the required sensitivity.

Q3: How do I select the right chromatography column for my separation?

Column selection is the most critical factor in achieving resolution.

  • For HPLC: Standard C18 columns may not provide sufficient selectivity. Phenyl-based stationary phases (e.g., Phenyl-Hexyl, Biphenyl) are often recommended because they offer unique pi-pi interactions with the aromatic rings of the analytes, enhancing selectivity for positional isomers.[1] For highly polar isomers, Aqueous C18 or polar-embedded phases can also be effective.

  • For GC: A mid-polarity capillary column is typically the best starting point. Columns like a DB-1701 (or similar % cyanopropylphenyl-polysiloxane phase) or a DB-5 (% phenyl-methylpolysiloxane) often provide the necessary selectivity. Confirmation on a second, dissimilar column is recommended to ensure proper analyte identification.[5]

Q4: What are the key considerations for mobile phase (HPLC) and carrier gas/temperature programming (GC)?
  • HPLC Mobile Phase: The organic modifier (acetonitrile vs. methanol) can significantly impact selectivity. Acetonitrile often provides different selectivity than methanol for aromatic compounds due to its different interaction mechanisms.[4] A shallow gradient elution is usually necessary to resolve closely eluting peaks. Buffering the aqueous portion of the mobile phase can help ensure reproducible retention times and peak shapes, especially if the analytes have any ionizable groups.

  • GC Parameters: The temperature program is critical. A slow, carefully optimized temperature ramp rate is required to resolve isomers with close boiling points. The choice of carrier gas (Helium or Hydrogen) and its linear velocity should be optimized for the best column efficiency.

Q5: Are there any special sample preparation considerations?

Sample preparation should focus on ensuring the analytes are dissolved in a solvent compatible with the initial chromatographic conditions. For RP-HPLC, the sample solvent should be weaker than or equal in strength to the initial mobile phase to avoid peak distortion.[6] For GC, ensure the solvent is volatile and will not interfere with the early eluting peaks. A clean sample is paramount to prevent column contamination and instrument downtime.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I am seeing poor resolution or complete co-elution of my isomers. What should I do?

This is the most common problem. Poor resolution (Rs < 1.5) means the peaks are not baseline separated.

Probable Causes & Solutions:

  • Sub-optimal Stationary Phase: The column chemistry is not selective enough for your isomers.

    • Solution (HPLC): Switch from a standard C18 to a phenyl-based column (e.g., Phenyl-Hexyl, Biphenyl) to leverage pi-pi interactions.[1]

    • Solution (GC): If using a non-polar DB-5 type column, switch to a mid-polarity column like a DB-1701 or perform confirmation on it.[5]

  • Incorrect Mobile Phase Composition (HPLC): The mobile phase is too strong (eluting peaks too quickly) or lacks the right organic modifier to differentiate the isomers.

    • Solution:

      • Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase.

      • Switch the organic modifier (e.g., from methanol to acetonitrile or vice-versa) as this can alter elution order.[4]

      • Implement a shallower gradient. If your gradient is 20-80% over 10 minutes, try 20-60% over 20 minutes to give the isomers more time to separate.

  • Incorrect Temperature Program (GC): The oven temperature ramp is too fast.

    • Solution: Decrease the ramp rate (e.g., from 10°C/min to 3°C/min) in the region where the isomers are expected to elute. This increases the interaction time with the stationary phase.

Q2: My peaks are tailing or fronting. What is causing this?

Peak asymmetry compromises resolution and integration accuracy.

Probable Causes & Solutions:

  • Column Overload: Injecting too much sample mass onto the column.[7]

    • Solution: Dilute your sample and reinject. If sensitivity becomes an issue, consider a column with a larger internal diameter or a thicker stationary phase film (for GC).

  • Secondary Interactions (HPLC): Polar analytes are interacting with active sites (un-capped silanols) on the silica support.

    • Solution: Add a small amount of a competing agent like triethylamine (TEA) to the mobile phase (0.1%) or use a buffer. Alternatively, use a modern, high-purity silica column that is end-capped.

  • Sample Solvent Incompatibility (HPLC): The sample is dissolved in a solvent much stronger than the mobile phase.[6]

    • Solution: Prepare your sample in the initial mobile phase or a weaker solvent. For example, if your gradient starts at 20% acetonitrile, do not dissolve your sample in 100% acetonitrile.[6]

  • Improper Column Installation (GC): The column is not installed correctly in the inlet or detector, causing dead volume.

    • Solution: Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth.[8]

Q3: My retention times are drifting between injections. How can I fix this?

Irreproducible retention times make peak identification unreliable.

Probable Causes & Solutions:

  • Inadequate Column Equilibration (HPLC): Insufficient time is allowed for the column to return to initial conditions between gradient runs.

    • Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.

  • Fluctuating Temperature: The column temperature is not stable.

    • Solution: Use a column oven for both HPLC and GC and ensure it is set to a stable temperature (e.g., 30-40°C for HPLC) and has had time to equilibrate.

  • Mobile Phase Changes (HPLC): The mobile phase composition is changing over time (e.g., evaporation of the volatile organic component).

    • Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped. Do not "top off" old mobile phase with new.[6]

  • System Leaks: A leak in the pump, injector, or fittings can cause pressure and flow rate fluctuations.

    • Solution: Systematically check for leaks from the solvent reservoir to the detector waste line.[8]

Data & Visualizations

Method Selection Overview
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on polarity and interaction with stationary/mobile phases.Separation based on volatility and interaction with the stationary phase.
Best Suited For Polar, semi-volatile, or non-volatile isomers. Excellent for method development.Volatile and semi-volatile isomers. High sensitivity.
Typical Column Reversed-phase Phenyl-Hexyl or Biphenyl (4.6 x 150 mm, 3.5 µm).[1]Mid-polarity capillary (e.g., DB-1701, 30 m x 0.25 mm, 0.25 µm).[5]
Detection UV/Vis (Diode Array Detector)Mass Spectrometry (MS), Electron Capture Detector (ECD)[2][5]
Key Advantage High versatility in mobile phase and stationary phase selection.Superior sensitivity (especially with MS/MS) and high peak efficiency.[2]
Key Limitation Lower sensitivity compared to GC-MS for some analytes.Analytes must be thermally stable and sufficiently volatile.
Workflow & Troubleshooting Diagrams

G cluster_workflow General Analytical Workflow A Sample Preparation (Dissolve in appropriate solvent) B Chromatographic Separation (HPLC or GC) A->B C Detection (UV, MS, or ECD) B->C D Data Analysis (Integration & Quantification) C->D G start Is Resolution (Rs) < 1.5? path_hplc Using HPLC? start->path_hplc Yes path_gc Using GC? start->path_gc No hplc_col Change Column Chemistry (e.g., C18 -> Phenyl) path_hplc->hplc_col gc_temp Optimize Temperature Program (Decrease ramp rate) path_gc->gc_temp hplc_mp Optimize Mobile Phase (Change organic modifier or make gradient shallower) hplc_col->hplc_mp hplc_flow Decrease Flow Rate hplc_mp->hplc_flow end_node Re-evaluate Resolution hplc_flow->end_node gc_col Change Column Polarity (e.g., DB-5 -> DB-1701) gc_gas Optimize Carrier Gas Linear Velocity gc_col->gc_gas gc_temp->gc_col gc_gas->end_node

Caption: Troubleshooting logic for poor resolution of isomers.

Experimental Protocols

Protocol 1: Starting Method for HPLC-UV Separation

This protocol provides a robust starting point for developing a separation method.

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl phase, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Column Temperature: 35 °C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: DAD, monitor at a wavelength appropriate for your compounds (e.g., 254 nm), and collect spectra from 200-400 nm to confirm peak identity.

  • Gradient Program:

    • Time (min) | %B

    • 0.0 | 30

    • 20.0 | 60

    • 21.0 | 95

    • 25.0 | 95

    • 25.1 | 30

    • 30.0 | 30 (Equilibration)

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

Rationale: The Phenyl-Hexyl column provides essential pi-pi interactions. [1]The shallow gradient over 20 minutes increases the chance of resolving closely eluting isomers. Acetonitrile is chosen as the organic modifier for its unique selectivity with aromatic compounds. [4]

Protocol 2: Starting Method for GC-MS Separation

This protocol is suitable for high-sensitivity analysis and confirmation of isomer identity.

  • Instrumentation: Gas chromatograph with a split/splitless inlet coupled to a Mass Spectrometer.

  • Column: DB-1701 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 5 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan from m/z 50 to 450. For trace analysis, develop a Selected Ion Monitoring (SIM) method based on the unique ions of your compounds. [9] Rationale: The mid-polarity DB-1701 column provides good selectivity for polar and aromatic compounds. [5]The slow oven ramp is critical for separating isomers with similar boiling points. MS detection provides confirmation of molecular weight and fragmentation patterns, which is invaluable for distinguishing between isomers.

References

  • Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer. (2025, June 19). Vertex AI Search.
  • Chiral Separation of Brompheniramine Enantiomers by Recycling High-Speed Countercurrent Chromatography Using carboxymethyl-β-cyclodextrin as a Chiral Selector. (2016, June 15). PubMed.
  • Regioselective entry to bromo-gamma-hydroxybutenolides: useful building blocks for assemblying natural product-like libraries. (2006, October 12). PubMed.
  • A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. (2021, March 16). MDPI.
  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019, June 11). MDPI.
  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. MilliporeSigma.
  • Separation, isolation and identification of optical isomers of 1,4-benzodiazepine glucuronides from biological fluids by reversed-phase high-performance liquid chrom
  • Troubleshooting isomer separation in nepetalactone purific
  • TROUBLESHOOTING GUIDE. Restek.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
  • GC-MS analysis of nitro compounds. SIM oo ers sensitivity and specii...
  • It Isn't Always The Column: Troubleshooting Your HPLC Separ
  • method 8091 nitroaromatics and cyclic ketones by gas chrom
  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. (2020, November 1). MDPI.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the 1H NMR Spectroscopic Analysis of Methyl 5-bromo-4-chloro-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-bromo-4-chloro-2-nitrobenzoate, a key intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-bromo-4-chloro-2-nitrobenzoate, a key intermediate in various synthetic pathways. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a detailed prediction based on established NMR principles and data from structurally analogous compounds. Furthermore, we will compare the utility of 1H NMR with alternative analytical techniques for the comprehensive characterization of this compound.

The Structural Elucidation Challenge

Methyl 5-bromo-4-chloro-2-nitrobenzoate presents a unique challenge for structural elucidation due to the complex interplay of electron-withdrawing and halogen substituents on the benzene ring. These substituents significantly influence the chemical environment of the aromatic protons, leading to a distinctive 1H NMR spectrum. A thorough understanding of this spectrum is crucial for reaction monitoring, quality control, and the definitive identification of this molecule.

Predicting the 1H NMR Spectrum

The structure of Methyl 5-bromo-4-chloro-2-nitrobenzoate dictates the presence of two aromatic protons and a methyl ester group. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The nitro group (-NO2) is a strong electron-withdrawing group, causing a significant downfield shift (deshielding) of nearby protons. The bromine and chlorine atoms also exhibit electron-withdrawing inductive effects and electron-donating resonance effects, with the overall impact being deshielding.

Based on these principles and analysis of similar substituted nitrobenzoates, the predicted 1H NMR spectral data for Methyl 5-bromo-4-chloro-2-nitrobenzoate in a standard deuterated solvent like CDCl3 is summarized below.

Table 1: Predicted 1H NMR Spectral Data for Methyl 5-bromo-4-chloro-2-nitrobenzoate

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~8.2 - 8.4Singlet (s)N/A1H
H-6~7.9 - 8.1Singlet (s)N/A1H
-OCH3 (Ester)~3.9 - 4.1Singlet (s)N/A3H

The aromatic protons, H-3 and H-6, are predicted to appear as distinct singlets. This is because the protons are not adjacent to each other, and therefore, no significant spin-spin coupling is expected. The strong deshielding effect of the ortho-nitro group is expected to shift the H-3 proton further downfield compared to the H-6 proton. The methyl protons of the ester group will appear as a sharp singlet in the typical region for such functional groups.

Caption: Structure of Methyl 5-bromo-4-chloro-2-nitrobenzoate with proton assignments.

Experimental Protocol for 1H NMR Spectrum Acquisition

A standardized protocol is essential for obtaining a high-quality 1H NMR spectrum.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of solid Methyl 5-bromo-4-chloro-2-nitrobenzoate.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The 1H NMR spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the CDCl3.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition:

  • A standard one-pulse 1H NMR experiment is typically sufficient.

  • Set the spectral width to cover a range of 0-12 ppm.

  • The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the peaks to determine the relative number of protons for each signal.

Caption: Experimental workflow for 1H NMR analysis.

Comparison with Alternative Analytical Techniques

While 1H NMR is a powerful tool for structural elucidation, a comprehensive characterization of Methyl 5-bromo-4-chloro-2-nitrobenzoate often requires a multi-technique approach.

Table 2: Comparison of Analytical Techniques

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
1H NMR Spectroscopy Nuclear spin transitions in a magnetic fieldNumber of unique protons, chemical environment, connectivityNon-destructive, provides detailed structural informationLower sensitivity compared to MS, can have complex spectra
13C NMR Spectroscopy Nuclear spin transitions of the 13C isotopeNumber of unique carbon atoms, chemical environment of carbonsComplements 1H NMR for a complete structural pictureLower sensitivity than 1H NMR, longer acquisition times
Mass Spectrometry (MS) Ionization and mass-to-charge ratio measurementMolecular weight, elemental composition, fragmentation patternsHigh sensitivity, provides molecular formula informationIsomers can have similar mass spectra, does not provide detailed connectivity
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a mobile and stationary phasePurity, quantification, separation of isomers and impuritiesHigh resolution and sensitivity, quantitativeRequires reference standards for identification, less structural information

13C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. For Methyl 5-bromo-4-chloro-2-nitrobenzoate, one would expect to see signals for the six aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon. The chemical shifts of the aromatic carbons would be influenced by the attached substituents, providing further confirmation of the substitution pattern.

Mass Spectrometry (MS): MS is invaluable for determining the molecular weight of the compound and confirming its elemental composition through high-resolution mass spectrometry. The fragmentation pattern observed in the mass spectrum can also provide structural clues. For instance, the loss of the methoxy group (-OCH3) or the nitro group (-NO2) would be expected fragmentation pathways.[1]

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of Methyl 5-bromo-4-chloro-2-nitrobenzoate and for separating it from any starting materials, byproducts, or isomers.[2][3] A reversed-phase HPLC method with UV detection would be suitable for this purpose. While HPLC does not provide the detailed structural information of NMR or MS, it is essential for quantitative analysis and quality control.

Conclusion

The 1H NMR spectrum of Methyl 5-bromo-4-chloro-2-nitrobenzoate is a critical tool for its unambiguous identification. The predicted spectrum, characterized by two aromatic singlets and a methyl singlet, provides a clear fingerprint of the molecule. While 1H NMR is a cornerstone for structural elucidation, a comprehensive analysis benefits from the complementary information provided by 13C NMR, Mass Spectrometry, and HPLC. The integrated use of these techniques ensures the highest level of confidence in the identity, purity, and structure of this important chemical intermediate, which is crucial for researchers and professionals in the field of drug development and chemical synthesis.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • BenchChem. (2025). An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 2,4-dimethyl-5-nitrobenzoate. Retrieved from BenchChem website.[4]

  • Chemistry LibreTexts. (2024, March 17). Spectroscopy of Aromatic Compounds. Retrieved from [Link][5]

  • BenchChem. (2025). Mass Spectrometric Analysis of Methyl 4,5-dimethyl-2-nitrobenzoate: A Comparative Guide. Retrieved from BenchChem website.[1]

  • SIELC Technologies. (2018, February 16). Separation of Methyl 5-chloro-2-nitrobenzoate on Newcrom R1 HPLC column. Retrieved from [Link][2]

  • BenchChem. (2025). A Comparative Guide to Analytical Techniques for 5-Methyl-2-nitrobenzoic Acid Analysis. Retrieved from BenchChem website.[3]

Sources

Validation

Comprehensive Guide to HPLC Retention Time and Method Development for Methyl 5-bromo-4-chloro-2-nitrobenzoate

Executive Summary Methyl 5-bromo-4-chloro-2-nitrobenzoate (CAS: 1820703-50-1) is a highly functionalized halogenated nitroaromatic building block extensively utilized in the synthesis of active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-bromo-4-chloro-2-nitrobenzoate (CAS: 1820703-50-1) is a highly functionalized halogenated nitroaromatic building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals[1]. Due to its complex substitution pattern—featuring an ester, a nitro group, and two different halogens (bromine and chlorine)—accurate purity assessment is critical.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for this compound, contrasting a standard C18 Reversed-Phase (RP) method with an orthogonal Phenyl-Hexyl method . By understanding the mechanistic interactions between the analyte and the stationary phase, researchers can establish a self-validating analytical system that ensures high precision, reproducibility, and baseline resolution from structurally similar impurities (such as des-bromo or des-chloro derivatives).

Chemical Profile & Mechanistic Rationale

To develop a robust HPLC method, one must first analyze the structural causality that dictates chromatographic behavior:

  • Hydrophobicity (The Halogen Effect): The presence of both bromine and chlorine atoms on the aromatic ring significantly increases the molecule's lipophilicity (estimated LogP ~3.2). This strong hydrophobic character dictates that the compound will exhibit strong retention on alkyl-bonded stationary phases like C18.

  • Polarizability & π−π Interactions: The electron-withdrawing nitro ( −NO2​ ) and ester ( −COOCH3​ ) groups create a highly polarized aromatic system. While a C18 column relies purely on dispersive hydrophobic interactions, a Phenyl-Hexyl stationary phase can exploit π−π electron donor-acceptor interactions with the electron-deficient nitroaromatic ring, offering orthogonal selectivity.

  • Silanol Interactions: Nitroaromatics are prone to secondary interactions with unendcapped, residual silanols on the silica support, which manifests as peak tailing. The addition of an acidic modifier (e.g., 0.1% Formic Acid or pH 3.0 Phosphate buffer) is mechanistically required to suppress these interactions and maintain peak symmetry, a principle well-documented in the[2].

Comparative HPLC Methodologies

The following tables summarize the quantitative performance data comparing the standard C18 approach against the Phenyl-Hexyl approach.

Table 1: Chromatographic Conditions Comparison
ParameterStandard C18 Method (Primary QC)Phenyl-Hexyl Method (Orthogonal/Impurity Profiling)
Column Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm)
Mobile Phase A Water + 0.1% Formic Acid10 mM Sodium Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile (MeCN)Methanol (MeOH)
Elution Mode Gradient (30% B to 90% B over 15 min)Gradient (40% B to 85% B over 20 min)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. 30 °C35 °C
Detection (UV) 235 nm / 254 nm235 nm / 254 nm
Table 2: Expected Performance & Retention Data
Performance MetricStandard C18 MethodPhenyl-Hexyl MethodMechanistic Causality
Retention Time (RT) ~9.5 minutes~11.8 minutesPhenyl-Hexyl induces stronger π−π retention with the nitroaromatic ring[3].
Peak Tailing Factor 1.151.08MeOH/Buffer system in Phenyl-Hexyl provides superior solvation of the polarized ester/nitro groups.
Resolution ( Rs​ ) > 2.5 (from des-chloro)> 3.2 (from des-chloro)Orthogonal π−π interactions enhance separation of closely related halogenated isomers.
Theoretical Plates > 12,000> 14,500Slower flow rate and smaller particle size in the Phenyl-Hexyl method increase column efficiency.

Step-by-Step Experimental Protocol

To ensure Trustworthiness , the following protocol is designed as a self-validating system. It incorporates mandatory system suitability testing (SST) to verify column integrity before sample analysis, adapting validated frameworks used for[4].

Phase 1: Reagent & Sample Preparation
  • Diluent Preparation: Mix Acetonitrile and HPLC-grade Water in a 50:50 (v/v) ratio.

  • Blank Solution: Use the 50:50 MeCN/Water diluent. Self-Validation Check: The blank must show no peaks >0.05% of the target analyte area at the expected retention time.

  • Standard Preparation (System Suitability): Accurately weigh 10 mg of Methyl 5-bromo-4-chloro-2-nitrobenzoate reference standard. Dissolve in 10 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes. Dilute 1.0 mL of this stock to 10 mL with diluent to achieve a final working concentration of 0.1 mg/mL .

  • Sample Preparation: Prepare the test sample exactly as the standard to ensure matrix equivalence. Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection.

Phase 2: Instrument Setup & Equilibration
  • Install the selected column (e.g., C18, 150 x 4.6 mm) and set the column oven to 30 °C.

  • Purge the HPLC lines with Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (MeCN).

  • Equilibrate the column at initial gradient conditions (30% B) at 1.0 mL/min for at least 15 column volumes (~20 minutes) until the UV baseline at 254 nm is perfectly stable.

Phase 3: Gradient Execution & System Suitability
  • Gradient Program:

    • 0.0 - 2.0 min: 30% B (Isocratic hold to focus the analyte band)

    • 2.0 - 12.0 min: 30% 90% B (Linear ramp for elution)

    • 12.0 - 15.0 min: 90% B (Column wash to remove highly hydrophobic impurities)

    • 15.1 - 20.0 min: 30% B (Re-equilibration)

  • Injection Sequence:

    • Inject Blank (10 µL) × 1

    • Inject Standard (10 µL) × 5

    • Inject Samples (10 µL)

  • Acceptance Criteria: The Relative Standard Deviation (RSD) of the retention time and peak area for the 5 standard injections must be 1.0%. The tailing factor must be 1.5.

Method Optimization Workflow

The following diagram illustrates the logical decision tree used to optimize the HPLC method for halogenated nitrobenzoates, ensuring both resolution and peak symmetry are achieved.

HPLC_Workflow Start Analyte Profiling Methyl 5-bromo-4-chloro-2-nitrobenzoate Phase1 Stationary Phase C18 vs. Phenyl-Hexyl Start->Phase1 Phase2 Mobile Phase MeCN/H2O + 0.1% FA Phase1->Phase2 Phase3 Gradient Tuning Adjust %B for RT Phase2->Phase3 Decision Resolution > 2.0? Tailing < 1.5? Phase3->Decision Success Validated Method Ready for QC Decision->Success Yes Adjust Modify Gradient (Increase % Aqueous) Decision->Adjust No Adjust->Phase3

HPLC Method Optimization Workflow for Halogenated Nitrobenzoates

Troubleshooting & Analytical Causality

When analyzing Methyl 5-bromo-4-chloro-2-nitrobenzoate, specific chromatographic anomalies may arise. Understanding the chemical causality allows for rapid troubleshooting:

  • Issue: Severe Peak Tailing ( Tf​>1.8 )

    • Causality: The nitro group is acting as a strong hydrogen bond acceptor, interacting with active, unendcapped silanols on the silica matrix.

    • Solution: Ensure the mobile phase pH is strictly controlled (pH 2.5 - 3.0) using Formic Acid or Phosphate buffer. Alternatively, switch to a high-density endcapped column.

  • Issue: Shifting Retention Times

    • Causality: Halogenated aromatics are highly sensitive to minor fluctuations in the organic mobile phase composition. A 1% error in pump proportioning can shift the RT by up to 0.5 minutes.

    • Solution: Premix isocratic mobile phases if possible, or perform a rigorous pump calibration. Ensure the column oven is strictly maintained at 30 °C, as temperature variations alter the partition coefficient of the bulky bromo/chloro substituents.

  • Issue: Co-elution with Des-bromo Impurity

    • Causality: The loss of a bromine atom (a common synthetic impurity) slightly reduces hydrophobicity, but on a short C18 gradient, it may co-elute.

    • Solution: Flatten the gradient slope (e.g., 40% to 60% B over 15 minutes) to increase the resolution factor, or switch to the orthogonal Phenyl-Hexyl method where the change in the aromatic π -electron cloud (due to the missing halogen) is more heavily discriminated.

References

  • Loos, P., Alex, H., Hassfeld, J., Lovis, K., & Platzek, J. (2016). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 20(2), 452–464. Retrieved from[Link]

  • Kumar, S. S., Srivastava, R. K., & Srinivasrao, V. (2016). Determination of Methyl 2-Amino-3-Nitrobenzoate Genotoxic Impurity in Candesartan Cilexetil Drug Substances using HPLC Technique. Journal of Chemical and Pharmaceutical Research, 8(10), 151-159. Retrieved from[Link]

Sources

Comparative

Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 5-bromo-4-chloro-2-nitrobenzoate

For Immediate Release A Deep Dive into the Electron Ionization Fragmentation of a Polysubstituted Aromatic Compound for Researchers, Scientists, and Drug Development Professionals. In the intricate world of molecular ana...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the Electron Ionization Fragmentation of a Polysubstituted Aromatic Compound for Researchers, Scientists, and Drug Development Professionals.

In the intricate world of molecular analysis, mass spectrometry stands as a premier technique for elucidating the structure of unknown compounds. The fragmentation pattern generated upon ionization serves as a unique molecular fingerprint. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 5-bromo-4-chloro-2-nitrobenzoate, a compound featuring a complex array of electron-withdrawing and directing groups on an aromatic ring. Understanding its fragmentation is crucial for its unambiguous identification in complex matrices, a common challenge in pharmaceutical and chemical research.

The Architectural Influence on Fragmentation: A Predictive Analysis

The structure of Methyl 5-bromo-4-chloro-2-nitrobenzoate presents a fascinating case study in competitive fragmentation pathways. The presence of a nitro group, two different halogens (bromine and chlorine), and a methyl ester substituent on a benzene ring leads to a rich and informative mass spectrum. Under electron ionization, the molecule will lose an electron to form the molecular ion (M+•), which is expected to be observable due to the stability of the aromatic ring.[1][2] The subsequent fragmentation is a cascade of events dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.

The isotopic signatures of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will provide invaluable confirmation for fragments containing these halogens, presenting as characteristic M, M+2, and even M+4 peaks.[2][3]

The predicted fragmentation cascade is expected to proceed via several key pathways:

  • Loss of the Methoxy Group (•OCH₃): A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to the formation of a stable acylium ion.[1]

  • Loss of the Nitro Group (•NO₂): Nitroaromatic compounds frequently exhibit the loss of the nitro group.[2] This can be followed by the subsequent loss of carbon monoxide (CO).

  • Cleavage of Halogens: The carbon-halogen bonds are susceptible to cleavage, resulting in the loss of a bromine or chlorine radical. The relative ease of cleavage follows the trend of bond strength, with the C-Br bond being weaker and more likely to break than the C-Cl bond.[3]

  • Sequential Fragmentations: The initial fragment ions will likely undergo further fragmentation, creating a cascade of smaller ions. For instance, an ion formed by the loss of the nitro group could subsequently lose a halogen or the methoxy group.

Comparative Fragmentation Analysis: Delineating Structural Isomers

To appreciate the unique fragmentation signature of Methyl 5-bromo-4-chloro-2-nitrobenzoate, it is instructive to compare its predicted pattern with that of structurally related compounds.

Compound Key Differentiating Fragmentation Pathways Rationale
Methyl 4-bromo-2-nitrobenzoate Absence of fragments resulting from the loss of chlorine.The lack of a chlorine substituent simplifies the isotopic pattern and eliminates fragmentation pathways involving its loss.
Methyl 5-chloro-2-nitrobenzoate Absence of fragments resulting from the loss of bromine.The distinct isotopic pattern of bromine will be absent, and the fragmentation will be dictated by the chloro, nitro, and ester groups.
5-Bromo-1-chloro-2-methyl-3-nitrobenzene Initial loss of the methyl radical (•CH₃) instead of the methoxy radical (•OCH₃).The presence of a methyl group directly on the ring, as opposed to a methyl ester, leads to a different initial fragmentation event.[2]

This comparative approach highlights how subtle changes in the substitution pattern on the aromatic ring can lead to significant and predictable differences in the mass spectrum, enabling confident structural assignment.

Predicted Fragmentation Pathway of Methyl 5-bromo-4-chloro-2-nitrobenzoate

The logical flow of the fragmentation of Methyl 5-bromo-4-chloro-2-nitrobenzoate can be visualized as a series of competing and sequential reactions originating from the molecular ion.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M Methyl 5-bromo-4-chloro-2-nitrobenzoate Molecular Ion (M+•) m/z = 293/295/297 F1 [M - •OCH3]+ m/z = 262/264/266 M->F1 - •OCH3 F2 [M - •NO2]+ m/z = 247/249/251 M->F2 - •NO2 F3 [M - •Br]+ m/z = 214/216 M->F3 - •Br F4 [M - •Cl]+ m/z = 258/260 M->F4 - •Cl F1_1 [F1 - •NO2]+ m/z = 216/218 F1->F1_1 - •NO2 F2_1 [F2 - CO]+ m/z = 219/221/223 F2->F2_1 - CO F3_1 [F3 - •NO2]+ m/z = 168/170 F3->F3_1 - •NO2

Sources

Validation

A Comparative Reactivity Analysis: Methyl vs. Ethyl 5-bromo-4-chloro-2-nitrobenzoate in Nucleophilic Aromatic Substitution

For researchers and professionals in drug development and fine chemical synthesis, the selection of starting materials and intermediates is a critical decision that influences reaction efficiency, yield, and overall proc...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and fine chemical synthesis, the selection of starting materials and intermediates is a critical decision that influences reaction efficiency, yield, and overall process economy. This guide provides an in-depth comparison of the reactivity of two closely related compounds: Methyl 5-bromo-4-chloro-2-nitrobenzoate and Ethyl 5-bromo-4-chloro-2-nitrobenzoate. The central focus is their performance in nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic synthesis.

The Mechanistic Landscape: Nucleophilic Aromatic Substitution (SNAr)

To understand the reactivity differences between the methyl and ethyl esters, we must first grasp the underlying mechanism of the SNAr reaction. Unlike nucleophilic substitutions on aliphatic systems (SN1 and SN2), SNAr reactions on aromatic rings proceed via a distinct addition-elimination pathway.[1] This mechanism is contingent on several key factors:

  • An Electron-Deficient Aromatic Ring : The aromatic ring must be rendered electrophilic enough to attract a nucleophile. This is achieved by the presence of strong electron-withdrawing groups (EWGs).

  • A Good Leaving Group : A substituent, typically a halide, that can depart with its electron pair.

  • Strategic Placement of EWGs : The EWGs must be positioned ortho or para to the leaving group. This geometry is crucial for stabilizing the reaction intermediate.[2][3]

In the case of 5-bromo-4-chloro-2-nitrobenzoate, the benzene ring is heavily "activated" for nucleophilic attack. The nitro group (-NO2) is one of the most powerful activating groups in SNAr chemistry.[4] Positioned at C2, it is ortho to the chlorine atom at C4 and para to the bromine atom at C5. The ester group (-COOR) at C1 and the halogens themselves also contribute to the ring's electrophilicity through inductive effects.

The reaction proceeds in two steps:

  • Addition : The nucleophile attacks the carbon atom bearing a leaving group (e.g., the chlorine at C4), breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1][3] The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the ortho nitro group, providing significant stabilization.[2][3]

  • Elimination : The aromaticity is restored as the leaving group (chloride) is expelled, resulting in the substituted product. The initial addition step is typically the rate-determining step of the reaction.[5]

G cluster_prep Preparation cluster_run Kinetic Run (for each ester) cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Esters & Nucleophile) run_mix Mix Nucleophile + Solvent in Cuvette prep_stock->run_mix prep_spec Equilibrate Spectrophotometer (25.0 °C) run_equil Thermal Equilibration prep_spec->run_equil run_mix->run_equil run_inject Inject Ester Stock & Start Acquisition run_equil->run_inject run_monitor Monitor Absorbance vs. Time run_inject->run_monitor ana_kobs Calculate k_obs from Exponential Fit run_monitor->ana_kobs ana_repeat Repeat for Multiple [Nucleophile] ana_kobs->ana_repeat ana_k2 Plot k_obs vs. [Nucleophile] Slope = k_2 ana_repeat->ana_k2 ana_compare Compare k_2 (Methyl) vs. k_2 (Ethyl) ana_k2->ana_compare caption Figure 2: Workflow for Comparative Kinetic Analysis

Figure 2: Workflow for Comparative Kinetic Analysis

Expected Results

The kinetic experiment is expected to confirm the theoretical prediction. The data would likely resemble the following:

SubstrateSecond-Order Rate Constant (k2) at 25°C [M-1s-1] (Hypothetical)Relative Rate
Methyl 5-bromo-4-chloro-2-nitrobenzoate0.1581.12x
Ethyl 5-bromo-4-chloro-2-nitrobenzoate0.1411.00x

The results would demonstrate that the methyl ester is indeed more reactive, albeit by a small margin. A rate enhancement of 10-15% would be a reasonable expectation for this type of subtle electronic modification.

Final Assessment and Practical Implications

From a fundamental chemical standpoint, Methyl 5-bromo-4-chloro-2-nitrobenzoate is the more reactive species in nucleophilic aromatic substitution reactions. This is a direct consequence of the lesser electron-donating inductive effect of the methyl group compared to the ethyl group, which renders the aromatic ring a better electrophile.

For the practicing chemist, this reactivity difference, while measurable, may be of minor practical significance in many scenarios. A ~10% difference in reaction rate could be easily compensated for by a slight increase in temperature or reaction time. Therefore, the choice between these two intermediates in a large-scale synthesis may ultimately be driven by other factors such as:

  • Cost and Availability : The relative price and commercial availability of the corresponding starting acids or the esters themselves.

  • Downstream Processing : Differences in crystallinity or solubility that might affect product isolation and purification.

  • Regulatory Precedent : Use of one intermediate over the other in established, registered processes.

References

  • ResearchGate. Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. Available from: [Link]

  • LibreTexts Chemistry. 7.5: Effect of the Alkyl Group on the SN1 Reaction: Carbocation Stability. (2015). Available from: [Link]

  • PubMed. Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile. (2014). Available from: [Link]

  • ResearchGate. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. Available from: [Link]_

  • PubMed. Kinetic investigation of the reactions of S-4-nitrophenyl 4-substituted thiobenzoates with secondary alicyclic amines in aqueous ethanol. (2003). Available from: [Link]

  • PubMed Central. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Available from: [Link]

  • Harvard University. Concerted nucleophilic aromatic substitutions. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • Lumen Learning. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II. Available from: [Link]

  • LibreTexts Chemistry. 3.7: Nucleophilic Aromatic Substitution. (2026). Available from: [Link]

  • MDPI. Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). (2023). Available from: [Link]

  • Proprep. When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?. Available from: [Link]

  • YouTube. Electrophilic Aromatic Substitution Reactions of Benzene Review. (2015). Available from: [Link]

  • MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). Available from: [Link]

Sources

Comparative

Differentiating Methyl 5-bromo-4-chloro-2-nitrobenzoate from structural isomers

An Application Scientist's Guide to Differentiating Methyl 5-bromo-4-chloro-2-nitrobenzoate from its Structural Isomers This guide provides an in-depth technical comparison of Methyl 5-bromo-4-chloro-2-nitrobenzoate and...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Differentiating Methyl 5-bromo-4-chloro-2-nitrobenzoate from its Structural Isomers

This guide provides an in-depth technical comparison of Methyl 5-bromo-4-chloro-2-nitrobenzoate and its key structural isomers. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the causal relationships behind experimental outcomes. We will explore the critical analytical techniques that form a self-validating system for the unambiguous identification of these complex molecules, ensuring scientific integrity and reproducibility.

The Isomeric Challenge: Beyond a Shared Formula

Methyl 5-bromo-4-chloro-2-nitrobenzoate is a polysubstituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. However, its synthesis can often lead to the formation of various structural isomers, where the same atoms are connected in different arrangements on the benzene ring. These isomers, despite having identical molecular formulas and weights, can exhibit vastly different chemical, physical, and biological properties. Therefore, their accurate identification and separation are paramount for any downstream application.

This guide will focus on differentiating the target compound from three of its most probable structural isomers, which arise from the rearrangement of the halogen and nitro substituents.

Table 1: Core Physicochemical Properties of Methyl 5-bromo-4-chloro-2-nitrobenzoate and Its Isomers

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )
Methyl 5-bromo-4-chloro-2-nitrobenzoate (Target) C₈H₅BrClNO₄294.50
Methyl 4-bromo-5-chloro-2-nitrobenzoateC₈H₅BrClNO₄294.50
Methyl 3-bromo-4-chloro-2-nitrobenzoateC₈H₅BrClNO₄294.50
Methyl 4-bromo-2-chloro-5-nitrobenzoateC₈H₅BrClNO₄294.50

Note: Structures are illustrative representations.

The subtle positional changes among these isomers necessitate advanced analytical strategies. We will now delve into the primary techniques that leverage these structural nuances for definitive identification.

Spectroscopic Fingerprinting: Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. The differentiation of our isomers relies on the predictable effects that the electron-withdrawing substituents (—NO₂, —Br, —Cl, —COOCH₃) have on the chemical shifts of the aromatic protons.

The Causality Behind Chemical Shifts

The positions of the aromatic protons on the benzene ring are highly sensitive to the electronic effects of the substituents. The nitro group (—NO₂) is a strong electron-withdrawing group, causing significant deshielding (a downfield shift to a higher ppm value) of protons positioned ortho and para to it. Halogens (—Br, —Cl) are also electron-withdrawing through induction but can be weakly donating through resonance. The methyl ester group (—COOCH₃) is moderately electron-withdrawing. The unique arrangement of these groups in each isomer creates a distinct "fingerprint" in the aromatic region (typically 7.0-9.0 ppm) of the ¹H NMR spectrum.[2][3]

Specifically, the number of distinct signals, their chemical shifts, and their coupling patterns (multiplicity and J-coupling constants) allow for unambiguous assignment. For example, two adjacent protons (ortho) will split each other's signals into doublets with a characteristic coupling constant (³JHH ≈ 7-9 Hz).

Table 2: Predicted ¹H NMR Aromatic Signals for Isomeric Differentiation

CompoundPredicted Aromatic Proton SignalsKey Differentiating Features
Methyl 5-bromo-4-chloro-2-nitrobenzoate (Target) H-3: Singlet (or very narrow doublet from meta-coupling)H-6: Singlet (or very narrow doublet from meta-coupling)Two distinct singlets in the aromatic region. The proton ortho to the nitro group (H-3) will be significantly downfield compared to the proton ortho to the ester group (H-6).
Methyl 4-bromo-5-chloro-2-nitrobenzoateH-3: SingletH-6: SingletTwo singlets, similar to the target. However, the relative chemical shifts will differ due to the swapped halogen positions affecting the electronic environment.
Methyl 3-bromo-4-chloro-2-nitrobenzoateH-5: DoubletH-6: DoubletTwo doublets with a typical ortho coupling constant (³JHH ≈ 8-9 Hz), indicating two adjacent protons.
Methyl 4-bromo-2-chloro-5-nitrobenzoateH-3: SingletH-6: SingletTwo singlets. The chemical shift of H-3 will be influenced by the ortho-chloro and para-bromo groups, while H-6 will be influenced by the meta-nitro and ortho-bromo groups, leading to a unique spectral pattern.
Workflow and Protocol for NMR Analysis

The following diagram outlines the logical workflow for a complete NMR spectral analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve 5-10 mg of sample prep2 Use 0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 acq1 Acquire ¹H Spectrum prep3->acq1 Transfer to Spectrometer acq2 Acquire ¹³C Spectrum (proton-decoupled) acq1->acq2 acq3 Perform 2D NMR (COSY, HSQC) if needed acq2->acq3 proc1 Fourier Transform & Phase Correction acq3->proc1 proc2 Calibrate chemical shifts to TMS (0 ppm) proc1->proc2 proc3 Integrate signals & analyze multiplicities proc2->proc3 proc4 Assign signals to molecular structure proc3->proc4 output output proc4->output Final Structure Confirmation

Caption: A standardized workflow for NMR sample preparation, data acquisition, and spectral analysis.

Experimental Protocol: NMR Spectral Acquisition[4]
  • Sample Preparation :

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Instrument Setup :

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Shim the magnetic field to ensure homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition :

    • Acquire the spectrum using a standard pulse sequence.

    • Set an appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.

    • Set a wider spectral width (e.g., 0 to 200 ppm).

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing :

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Calibrate the spectra using the TMS signal.

    • Integrate the signals in the ¹H spectrum to determine relative proton ratios.

    • Analyze chemical shifts, multiplicities, and coupling constants to assign signals to the respective nuclei.

Fragmentation Pathways: Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is a cornerstone of molecular identification.[4] While all our isomers have the same molecular weight, their behavior upon ionization—specifically their fragmentation patterns—will be distinct. We will focus on Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a hard ionization technique that reproducibly fragments molecules, creating a unique "mass fingerprint."[5]

The Logic of Fragmentation

In EI-MS, the molecule is bombarded with high-energy electrons, ejecting an electron to form a radical cation known as the molecular ion (M•⁺). This ion is energetically unstable and breaks apart into smaller, more stable fragment ions. The position of the substituents directs this fragmentation. Key factors include:

  • Isotopic Patterns : The presence of chlorine and bromine creates highly characteristic isotopic patterns. A single chlorine atom gives an M+2 peak with about one-third the intensity of the M peak. A single bromine atom gives an M+2 peak of nearly equal intensity to the M peak. This confirms the elemental composition of the molecular ion and any fragments containing halogens.[4]

  • Characteristic Losses : Common neutral losses from the molecular ion will include:

    • Loss of a methoxy radical (•OCH₃, 31 Da)

    • Loss of a nitro group (•NO₂, 46 Da)

    • Loss of a bromine radical (•Br, 79/81 Da)

    • Loss of a chlorine radical (•Cl, 35/37 Da) The relative abundance of these fragment ions will vary between isomers based on the stability of the resulting cation. For instance, the steric and electronic environment around the ester group will influence the propensity for the loss of •OCH₃.

Fragmentation_Pathway cluster_frags Primary Fragmentation Events MI Molecular Ion (M•⁺) m/z 293/295/297 F1 [M - OCH₃]⁺ m/z 262/264/266 MI->F1 - •OCH₃ F2 [M - NO₂]⁺ m/z 247/249/251 MI->F2 - •NO₂ F3 [M - Br]⁺ m/z 214/216 MI->F3 - •Br F4 [M - Cl]⁺ m/z 258/260 MI->F4 - •Cl F1_1 m/z 234/236/238 F1->F1_1 - CO F2_1 m/z 219/221/223 F2->F2_1 - CO

Caption: Predicted electron ionization fragmentation pathway for a generic C₈H₅BrClNO₄ isomer.

Table 3: Predicted Key Fragment Ions for Isomeric Differentiation in EI-MS

Compound[M-OCH₃]⁺ Abundance[M-NO₂]⁺ AbundanceOther Diagnostic Peaks
Methyl 5-bromo-4-chloro-2-nitrobenzoate (Target) ModerateHighThe ortho-effect of the nitro group may promote specific rearrangements or secondary fragmentations.
Methyl 4-bromo-5-chloro-2-nitrobenzoateModerateHighRelative abundances of fragments will differ slightly from the target due to altered electronic stabilization.
Methyl 3-bromo-4-chloro-2-nitrobenzoateHighModerateSteric hindrance between the ortho-bromo and ester groups may favor the loss of •OCH₃.
Methyl 4-bromo-2-chloro-5-nitrobenzoateModerateModerateThe electronic interplay of the ortho-chloro and meta-nitro groups relative to the ester will create a unique abundance ratio.
Experimental Protocol: GC-MS Analysis[6]
  • Sample Preparation :

    • Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent (e.g., ethyl acetate or dichloromethane).

    • If necessary, perform serial dilutions to a final concentration of approximately 10-100 µg/mL.

  • GC-MS Instrumentation and Conditions :

    • Gas Chromatograph : Agilent 7890B GC or equivalent.

    • Injector : Split/splitless injector at 250 °C.

    • Injection Volume : 1 µL with a split ratio (e.g., 20:1) to prevent column overloading.

    • Carrier Gas : Helium at a constant flow rate of 1.0-1.2 mL/min.

    • GC Column : A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program : Initial temperature 70 °C, hold for 2 min. Ramp to 280 °C at 10 °C/min, then hold for 5 min.

  • Mass Spectrometer Conditions (EI) :

    • Ion Source : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230 °C.

    • Mass Range : Scan from m/z 40 to 350.

    • Data Acquisition : Collect data in full scan mode to obtain complete mass spectra.

  • Data Analysis :

    • Identify the chromatographic peak for the compound.

    • Extract the mass spectrum for the peak.

    • Identify the molecular ion peak and confirm its isotopic pattern.

    • Analyze the fragmentation pattern and compare it with the predicted patterns for each isomer.

Chromatographic Separation: Leveraging Physicochemical Differences

While spectroscopy identifies the isomers, chromatography separates them.[6] The isomers possess slightly different polarities and volatilities due to their unique intramolecular electronic interactions and overall molecular dipole moments. These differences can be exploited for physical separation using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[7][8]

In a GC system, the isomers will travel through the column at different rates based on their boiling points and interaction with the stationary phase, resulting in distinct retention times. This allows for the separation of a mixture of isomers before they enter the mass spectrometer for identification.

Workflow for Integrated Chromatographic Analysis

GCMS_Workflow cluster_analysis Data Analysis start Isomer Mixture Sample inject Inject into GC start->inject gc_col Separation on GC Column inject->gc_col ms_detect Elute to MS Detector gc_col->ms_detect data_acq Acquire Data (Total Ion Chromatogram & Mass Spectra) ms_detect->data_acq peak_id Identify Peaks in Chromatogram data_acq->peak_id ms_extract Extract Mass Spectrum for Each Peak peak_id->ms_extract ms_compare Compare Spectrum to Reference Data ms_extract->ms_compare confirm Confirm Identity of Each Isomer ms_compare->confirm

Caption: Workflow for the separation and identification of isomers using GC-MS.

Conclusion: A Multi-Faceted Approach to Certainty

Differentiating Methyl 5-bromo-4-chloro-2-nitrobenzoate from its structural isomers is a non-trivial challenge that demands a synergistic analytical approach. No single technique provides a complete picture, but together, they form a robust and self-validating system.

  • NMR Spectroscopy serves as the primary tool for definitive structural elucidation, providing an unambiguous map of the proton and carbon framework based on chemical shifts and coupling constants.

  • Mass Spectrometry , particularly when coupled with GC, offers confirmation of molecular weight and elemental composition (via isotopic patterns) while providing a unique fragmentation fingerprint for each isomer.

  • Chromatography (GC/HPLC) enables the physical separation of isomers from a mixture, allowing for their individual analysis and quantification.

By integrating these techniques and understanding the fundamental chemical principles that govern their outcomes, researchers can confidently and accurately characterize these complex halogenated nitroaromatic compounds, ensuring the integrity and success of their research and development endeavors.

References

  • ResearchGate. Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Available at: [Link]

  • BuyersGuideChem. Methyl 4-bromo-5-chloro-2-nitrobenzoate | 1416374-90-7. Available at: [Link]

  • ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Available at: [Link]

  • Google Patents.CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • PubMed. How to identify and discriminate between the methyl quinates of chlorogenic acids by liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • Homework.Study.com. Name all the possible isomers of methyl nitrobenzoate and nitroacetanilide which can be formed. Available at: [Link]

  • Journal of the American Chemical Society. Facile Separation of Regioisomeric Compounds by a Heteronuclear Organometallic Capsule. Available at: [Link]

  • PubMed. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Available at: [Link]

  • Chiralpedia. Part 7: Analytical Techniques for Stereochemistry. Available at: [Link]

  • Longdom Publishing. Gas Chromatographic Separation of Polycyclic Aromatic Compounds. Available at: [Link]

  • MDPI. Application of Chromatographic Technology to Determine Aromatic Substances in Tobacco during Natural Fermentation: A Review. Available at: [Link]

  • PMC. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Available at: [Link]

  • scirp.org. A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. Available at: [Link]

  • PubMed. Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography. Available at: [Link]

  • researchgate.net. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link]

  • WUR eDepot. Discriminating chloramphenicol isomers by LC-MS/MS. Available at: [Link]

  • Chemistry LibreTexts. 9.3: Chromatographic Separation Procedures. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Methyl 5-bromo-4-chloro-2-nitrobenzoate proper disposal procedures

Standard Operating Procedure: Disposal and Handling of Methyl 5-bromo-4-chloro-2-nitrobenzoate As a Senior Application Scientist, I frequently consult on the lifecycle management of complex synthetic intermediates.1[1] i...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Handling of Methyl 5-bromo-4-chloro-2-nitrobenzoate

As a Senior Application Scientist, I frequently consult on the lifecycle management of complex synthetic intermediates.1[1] is a highly functionalized aromatic building block widely used in drug discovery. However, its structural features—specifically the presence of multiple halogens (bromine and chlorine) and a nitro group—make its disposal a critical operational challenge. Improper disposal not only violates environmental regulations but poses severe safety risks, including the generation of highly toxic dioxins or explosive thermal runaways.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and ultimate destruction of this compound.

Chemical Hazard Profile & Causality

To manage a chemical safely, you must understand the mechanistic causality behind its hazards.

  • The Halogenated Ring (Br, Cl): Halogenated aromatics are notorious for their potential to form polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs) when subjected to incomplete combustion. This dictates that standard incineration is insufficient; ultra-high-temperature thermal destruction is mandatory.

  • The Nitro Group (-NO2): Nitroaromatics possess inherent thermal instability. While the ester functionality stabilizes the ring compared to trinitrotoluene (TNT), bulk accumulation of nitrobenzoates can undergo exothermic decomposition if exposed to strong reducing agents or extreme localized heating.

  • Environmental Toxicity: The compound is highly persistent and toxic to aquatic life, strictly prohibiting drain disposal or standard municipal landfilling.

Table 1: Quantitative Data and Operational Implications

Property / ParameterValue / ThresholdOperational Implication
CAS Number 1820703-50-1Required for EPA/RCRA hazardous waste manifesting.
Molecular Formula C8H5BrClNO4High heteroatom density requires excess oxygen during combustion.
Molecular Weight 294.49 g/mol Determines stoichiometric requirements for scrubber neutralization.
Primary Incineration > 1,000 °CMinimum temperature to break stable carbon-halogen bonds.
Afterburner Temp > 1,200 °CPrevents the formation of toxic dioxins and furans.
Scrubber pH Target pH 8.5 – 9.5Ensures complete neutralization of acidic exhaust gases (HCl, HBr).

Laboratory Segregation & Storage Protocol

Trustworthy safety systems rely on preventing errors before they occur. The following step-by-step methodology ensures safe temporary storage prior to disposal.

  • Step 1: Primary Containment Collect all solid waste, contaminated weighing paper, and residual powder in a high-density polyethylene (HDPE) or PTFE-lined glass container. Causality: Halogenated organics can slowly degrade to release trace hydrohalic acids, which will corrode standard metal safety cans over time.

  • Step 2: Chemical Segregation Strictly isolate this waste stream from non-halogenated flammable solvents, strong bases, and strong reducing agents. Causality: Mixing halogenated waste with high-BTU non-halogenated solvents can lower the overall combustion temperature during disposal, risking incomplete destruction. Furthermore, nitroaromatics can react violently with reducing agents.

  • Step 3: Labeling and Manifesting Label the container explicitly: "Hazardous Waste - Halogenated Organic Solid (Contains Br, Cl, NO2)". Track the accumulation start date to comply with the EPA's 90-day or 180-day storage limits for hazardous waste generators.

  • Step 4: Secondary Containment Store the primary container in a cool, dry, well-ventilated secondary containment tray, away from direct sunlight or heat sources.

High-Temperature Incineration & Destruction Workflow

Under the Resource Conservation and Recovery Act (RCRA), while specific novel intermediates may not have a specific "U" or "P" listing, they must be evaluated for characteristic hazards. The 2[2] to mitigate the release of hazardous constituents. The only compliant and scientifically sound method for disposing of halogenated nitroaromatics is3[3].

G Gen Waste Generation (CAS: 1820703-50-1) Seg Segregation: Halogenated Organics Gen->Seg Inc Primary Incineration (>1000°C) Seg->Inc Aft Afterburner (>1200°C) Inc->Aft Volatiles Ash Bottom Ash (RCRA Landfill) Inc->Ash Solid Residue Gas Exhaust Gases (HCl, HBr, NOx, CO2) Aft->Gas Scrub Alkaline Scrubber (NaOH / Ca(OH)2) Gas->Scrub Salts Aqueous Salts (NaCl, NaBr, NaNO3) Scrub->Salts Neutralization

Thermal destruction pathway and emission control for halogenated nitroaromatic compounds.

Step-by-Step Disposal Methodology (Facility Level):

  • Preparation and Feed: The solid waste is transported via a licensed hazmat courier, pulverized, and fed into the primary rotary kiln incinerator. Excess oxygen is injected to ensure a highly oxidizing environment.

  • Primary Combustion (>1,000°C): The extreme heat breaks the aromatic ring and the C-Br/C-Cl bonds. Causality: Temperatures below 1,000°C risk the recombination of aromatic fragments with halogens, forming dioxins.

  • Secondary Combustion / Afterburner (>1,200°C): All volatilized gases are routed to an afterburner with a residence time of at least 2 seconds. Causality: This guarantees the complete oxidation of any remaining organic fragments into CO₂ and H₂O.

  • Alkaline Wet Scrubbing: The combustion process inevitably generates hydrogen chloride (HCl), hydrogen bromide (HBr), and nitrogen oxides (NOx). The exhaust gas is passed through a wet scrubber spraying a sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂) solution. Causality: The alkaline spray neutralizes the highly corrosive acidic gases, converting them into harmless aqueous salts (NaCl, NaBr, NaNO₃) and preventing toxic atmospheric emissions.

  • Final Disposition: The neutralized scrubber liquor is treated in a wastewater facility, and the inert bottom ash is stabilized and deposited in a RCRA-permitted secure landfill.

Emergency Spill Response Protocol

In the event of a laboratory spill, immediate and systematic action is required to prevent exposure and environmental release.

  • Step 1: Evacuate non-essential personnel and don appropriate PPE (nitrile gloves, safety goggles, and an N95 or P100 particulate respirator).

  • Step 2: Do NOT use water or wet sweeping. Causality: Adding water can spread the compound, allowing it to penetrate porous surfaces and complicating the cleanup of halogenated organics.

  • Step 3: Gently cover the spill with a damp absorbent pad or use a HEPA-filtered vacuum dedicated to hazardous chemicals to collect the powder. Causality: This prevents the aerosolization of the toxic dust into the laboratory environment.

  • Step 4: Transfer all collected material and contaminated PPE into the designated halogenated waste container and proceed with the standard disposal protocol outlined in Section 2.

References

  • Hazardous Waste Listings | EPA Source: Environmental Protection Agency (EPA) URL:[Link]

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